Wdr5-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27F3N6O3 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
7-(imidazol-1-ylmethyl)-4-[(5S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl]-9-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1 |
InChI Key |
OTVQRTLMBVTANG-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)[C@H]5CCCC6=C5C=C(C=N6)OC |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Wdr5-IN-7: A Technical Guide for Researchers
Disclaimer: Publicly available information on the specific inhibitor "Wdr5-IN-7" (also known as Compound 22) is limited. This guide provides an in-depth analysis of the mechanism of action of potent, well-characterized WD repeat domain 5 (WDR5) WIN site inhibitors, which are considered representative of the class to which this compound, a benzoxazepinone-based WDR5 inhibitor, belongs.[1][2] The data and methodologies presented here are based on studies of analogous compounds.
Executive Summary
WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complex. Its aberrant activity is implicated in various cancers, making it an attractive therapeutic target. WDR5 inhibitors, particularly those targeting the WDR5-interaction (WIN) site, have emerged as a promising class of anti-cancer agents. The primary mechanism of action for these inhibitors is the disruption of key protein-protein interactions, leading to the displacement of WDR5 from chromatin. This event triggers a cascade of cellular responses, including the suppression of ribosomal protein gene transcription, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells. This mechanism appears to be distinct from the direct inhibition of histone H3 lysine 4 (H3K4) methylation.
Core Mechanism: Disruption of the WDR5-Chromatin Interface
WDR5 interacts with its binding partners through two main interfaces: the WIN site and the WBM site. WIN site inhibitors, as their name suggests, competitively bind to the deep arginine-binding pocket of the WIN site on WDR5. This pocket is crucial for the interaction of WDR5 with a conserved arginine-containing motif present in proteins like MLL1. By occupying this site, inhibitors prevent the association of WDR5 with these partners.
A key consequence of WIN site inhibition is the rapid and widespread displacement of WDR5 from chromatin.[3] This displacement is not associated with a significant change in overall WDR5 protein levels. The primary targets of this displacement are a specific subset of genes, particularly those encoding ribosomal proteins (RPGs).[3][4]
Cellular Consequences of WDR5 Displacement
The displacement of WDR5 from ribosomal protein genes leads to a significant downregulation of their transcription.[3][4] This reduction in the production of ribosomal components disrupts ribosome biogenesis, a process that is highly demanding in rapidly proliferating cancer cells. The resulting "nucleolar stress" acts as a cellular alarm, triggering the p53 signaling pathway.[3] Activation of p53, a potent tumor suppressor, leads to cell cycle arrest and the induction of apoptosis, selectively killing cancer cells that are dependent on high rates of protein synthesis.
Quantitative Data for Representative WDR5 WIN Site Inhibitors
The following tables summarize key quantitative data for well-characterized WDR5 WIN site inhibitors. This data provides a benchmark for the potency and cellular activity expected from inhibitors of this class.
| Compound | Binding Affinity (Kd/Ki) | Assay Method |
| C3 | ~1.3 nM (Kd) | Surface Plasmon Resonance |
| C6 | ~0.1 nM (Kd) | Surface Plasmon Resonance |
| MM-102 | < 1 nM (Ki) | Not Specified |
| OICR-9429 | 93 ± 28 nM (Kd) | Not Specified |
| WDR5-IN-5 | < 0.02 nM (Ki) | Not Specified |
Table 1: In Vitro Binding Affinities of Representative WDR5 WIN Site Inhibitors. [4][5][6][7][8]
| Compound | Cell Line | IC50/GI50 |
| C6 | MV4;11 | Low nanomolar efficacy |
| MM-102 | Leukemia cells with MLL1 fusion | Induces apoptosis |
| OICR-9429 | T24 | 67.74 µM |
| UM-UC-3 | 70.41 µM | |
| WDR5-IN-5 | MV4;11 | 13 nM |
| MOLM-13 | 27 nM |
Table 2: Cellular Activity of Representative WDR5 WIN Site Inhibitors. [7][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of WDR5 inhibitors. Below are outlines of key experimental protocols.
Binding Affinity Assays
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the disruption of the WDR5-MLL1 interaction. A fluorescently labeled WDR5 protein and a biotinylated MLL1 peptide are used. Binding of a streptavidin-europium donor to the biotinylated peptide and an anti-tag antibody conjugated to an acceptor fluorophore to WDR5 brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Procedure:
-
Incubate varying concentrations of the test inhibitor with the WDR5 and MLL1 peptide complex.
-
Add the donor and acceptor reagents.
-
Measure the time-resolved fluorescence signal.
-
A decrease in the FRET signal indicates inhibition of the WDR5-MLL1 interaction.
-
Calculate the IC50 value from the dose-response curve.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the real-time binding of an analyte (inhibitor) to a ligand (WDR5) immobilized on a sensor chip.
-
Procedure:
-
Immobilize recombinant WDR5 protein on a sensor chip.
-
Flow a series of concentrations of the test inhibitor over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor.
-
Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (Kd).
-
Cellular Proliferation Assay
-
Principle: This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MV4;11, MOLM-13) in 96-well plates.
-
Treat the cells with a range of concentrations of the WDR5 inhibitor for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence signal.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine if a specific protein (WDR5) is bound to specific DNA sequences (e.g., RPG promoters) in the cell.
-
Procedure:
-
Treat cells with the WDR5 inhibitor or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the WDR5-DNA complexes using an antibody specific to WDR5.
-
Reverse the crosslinks and purify the DNA.
-
Quantify the amount of specific DNA sequences (e.g., by qPCR or next-generation sequencing) to determine the level of WDR5 occupancy at those sites.
-
Conclusion
WDR5 WIN site inhibitors, exemplified by a growing number of potent and selective small molecules, represent a compelling therapeutic strategy for cancers dependent on WDR5-mediated gene regulation. Their mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent induction of nucleolar stress and p53-dependent apoptosis, offers a distinct approach from direct enzymatic inhibition. The continued development and characterization of inhibitors such as this compound will be crucial in translating the promise of WDR5-targeted therapies into clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of Novel WDR5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: WDR5 as a Key Oncogenic Scaffold
WD Repeat Domain 5 (WDR5) is a highly conserved scaffolding protein that plays a central role in gene regulation. It is a core component of multiple protein complexes, most notably the MLL/SET (Mixed Lineage Leukemia/Set1) histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation—a key epigenetic mark for active gene transcription.[1][2] Furthermore, WDR5 is a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin and subsequent activation of cancer-promoting genes.[3][4][5]
Due to its integral role in sustaining oncogenesis in various human cancers, including MLL-rearranged leukemias, breast cancer, prostate cancer, and MYC-driven tumors, WDR5 has emerged as a high-priority target for therapeutic intervention.[1][3] Drug discovery efforts have primarily focused on two distinct protein-protein interaction (PPI) sites on the WDR5 surface: the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site .[3][6] Small-molecule inhibitors that disrupt these interactions offer a promising strategy to dismantle oncogenic transcriptional programs.
Signaling Pathways and Mechanism of Action
The primary mechanism of WDR5 inhibitors is the disruption of its interaction with key binding partners, leading to the downregulation of genes that promote cancer cell growth and survival.[1]
The WIN site is an arginine-binding cavity on WDR5 that tethers the protein to chromatin and anchors the MLL/SET HMT complexes.[2][7] This interaction is essential for the enzymatic activity of MLL1. WIN site inhibitors competitively bind to this pocket, displacing the MLL complex and preventing H3K4 methylation at key gene loci, such as the HOX genes in MLL-rearranged leukemia.
WDR5 interacts with the MYC oncoprotein through the WBM site, a pocket distinct from the WIN site.[3] This interaction is crucial for recruiting MYC to its target genes on chromatin, including many ribosomal protein genes (RPGs).[8][9] WBM site inhibitors block this interaction, preventing MYC from binding to its targets, thereby reducing MYC-driven transcription and oncogenic activity.[9]
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
WDR5 Inhibition: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in a variety of solid tumors.[1][2][3][4] Overexpressed in numerous cancers, including glioblastoma, breast, colon, and prostate cancer, WDR5 plays a critical role in oncogenic signaling pathways primarily through its function as a core component of histone methyltransferase complexes and its interaction with the MYC oncoprotein.[1][4][5][6] This technical guide provides an in-depth overview of the preclinical validation of WDR5 as a therapeutic target in solid tumors, with a focus on the mechanism of action of WDR5 inhibitors, quantitative data supporting their efficacy, and detailed experimental protocols for their evaluation.
The Role of WDR5 in Solid Tumors
WDR5 is a scaffold protein that is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes.[1] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[6][7] Through its interaction with the MLL complex, WDR5 is crucial for the expression of a variety of genes involved in cell proliferation and survival.
Furthermore, WDR5 directly interacts with the MYC family of oncoproteins, facilitating their recruitment to chromatin at target gene promoters.[1] This interaction is essential for MYC-driven tumorigenesis.[1] Given the central role of MYC in a wide range of human cancers, the disruption of the WDR5-MYC interaction presents an attractive therapeutic strategy.
Recent evidence also suggests an alternative mechanism of action for WDR5 inhibitors that target the WDR5-interaction (WIN) site. These inhibitors have been shown to displace WDR5 from chromatin at ribosomal protein genes, leading to a reduction in their expression, subsequent nucleolar stress, and p53-dependent apoptosis in cancer cells.[8]
WDR5 Inhibitors: Mechanism of Action and Preclinical Efficacy
A growing number of small molecule inhibitors targeting the WDR5-MLL interaction have been developed. These inhibitors typically bind to the "WIN" (WDR5-interaction) site on WDR5, a pocket that recognizes an arginine motif present in MLL and other interacting proteins. By occupying this site, these inhibitors competitively block the assembly of the WDR5-MLL complex, leading to a global reduction in H3K4 methylation and the downregulation of oncogenic gene expression.
Quantitative Data on WDR5 Inhibitor Activity
The following tables summarize the in vitro efficacy of several key WDR5 inhibitors across various solid tumor cell lines. It is important to note that while the prompt specified "Wdr5-IN-7," the publicly available scientific literature predominantly features data on other potent inhibitors such as WDR5-IN-1, OICR-9429, and C16. The data presented here for these compounds are representative of the therapeutic potential of targeting WDR5.
Table 1: In Vitro Potency of WDR5 Inhibitors in Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| WDR5-IN-1 | CHP-134 | Neuroblastoma | Potent anti-proliferative effects | [9] |
| OICR-9429 | DU145 | Prostate Cancer | ~75 | [10] |
| PC-3 | Prostate Cancer | ~100 | [10] | |
| HCT116 | Colon Cancer | Reduces viability | [6] | |
| SW620 | Colon Cancer | Reduces viability | [6] | |
| RKO | Colon Cancer | Reduces viability | [6] | |
| GBM CSCs | Glioblastoma | Similar to MM-102 | [4] | |
| C16 | GBM CSCs | Glioblastoma | 0.4 - 6.6 | [4] |
| MM-102 | GBM CSCs | Glioblastoma | Potent inhibitor | [4] |
Table 2: Binding Affinity of WDR5 Inhibitors
| Compound | Target | Binding Affinity (Kd/Ki/IC50) | Citation |
| WDR5-IN-1 | WDR5 | Kd <0.02 nM | [9] |
| WDR5-IN-1 | MLL1 HMT activity | IC50 = 2.2 nM | [9] |
| OICR-9429 | WDR5 | Kd = 93 ± 28 nM | [11] |
| MM-102 | WDR5 | Ki < 1 nM | [9] |
Experimental Protocols for WDR5 Target Validation
This section provides detailed methodologies for key experiments used to validate the efficacy and mechanism of action of WDR5 inhibitors in solid tumor models.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Solid white, opaque-walled 96-well or 384-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
WDR5 inhibitor stock solution (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the WDR5 inhibitor in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][13][14][15][16]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13][14][15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13][15][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14][15][16]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of H3K4 Trimethylation
This protocol is used to assess the effect of WDR5 inhibitors on the global levels of H3K4me3.
Materials:
-
Cancer cell lines
-
WDR5 inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the WDR5 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Co-Immunoprecipitation (Co-IP) of WDR5 and MLL
This technique is used to confirm the disruption of the WDR5-MLL interaction by the inhibitor.
Materials:
-
Cancer cell lines
-
WDR5 inhibitor
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Anti-WDR5 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blot: anti-WDR5, anti-MLL
-
Secondary antibodies for Western blot
Protocol:
-
Treat cells with the WDR5 inhibitor or vehicle control for the desired time.
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate a portion of the pre-cleared lysate with the anti-WDR5 antibody overnight at 4°C on a rotator. Use a corresponding IgG as a negative control.
-
Add protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using anti-WDR5 and anti-MLL antibodies. A decrease in the amount of MLL co-immunoprecipitated with WDR5 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to WDR5 inhibitor validation.
WDR5-MLL-MYC Signaling Pathway in Cancer
Caption: WDR5-MLL-MYC signaling pathway in cancer and the point of intervention by WDR5 inhibitors.
Alternative Mechanism of WIN Site Inhibitors
Caption: Proposed mechanism of action for WIN site inhibitors leading to apoptosis.
Experimental Workflow for In Vitro WDR5 Inhibitor Validation
Caption: A typical experimental workflow for the in vitro validation of a WDR5 inhibitor.
Conclusion and Future Directions
The preclinical data strongly support the validation of WDR5 as a therapeutic target in a range of solid tumors. WDR5 inhibitors have demonstrated potent anti-proliferative activity in various cancer cell lines, accompanied by clear on-target effects, including the disruption of the WDR5-MLL interaction and the reduction of H3K4 trimethylation. The alternative mechanism involving the displacement of WDR5 from ribosomal protein genes further strengthens the rationale for targeting WDR5.
Future research should focus on the development of WDR5 inhibitors with improved pharmacokinetic properties suitable for in vivo studies and eventual clinical trials.[1][2] Further investigation into the specific tumor types and patient populations most likely to respond to WDR5 inhibition will be crucial for the successful clinical translation of this promising therapeutic strategy. Combination therapies, for instance with agents targeting downstream effectors of the WDR5-MYC pathway, may also represent a promising avenue for future investigation.
References
- 1. pnas.org [pnas.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. scribd.com [scribd.com]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
An In-Depth Technical Guide to Benzoxazepinone-Based Inhibitors: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazepinones, a versatile class of heterocyclic compounds, have emerged as a privileged scaffold in modern medicinal chemistry. Their unique three-dimensional structure and synthetic tractability have enabled the development of potent and selective inhibitors for a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of benzoxazepinone-based inhibitors. We delve into their synthesis, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation. Particular focus is given to their inhibitory activities against key enzymes implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide aims to serve as a valuable resource for researchers and drug development professionals working on the design and optimization of novel therapeutics.
Core Chemical Structure and Properties
The benzoxazepinone core consists of a benzene ring fused to a seven-membered oxazepine ring containing a ketone functional group. The nomenclature and numbering of the ring system can vary depending on the positions of the oxygen and nitrogen atoms. The two most common isomers explored for their inhibitory properties are the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one and the 4,1-benzoxazepine-2,5-dione scaffolds.
The puckered conformation of the seven-membered oxazepinone ring provides a unique three-dimensional geometry that allows for specific interactions with the binding sites of target proteins. This structural feature is a key determinant of the inhibitory potency and selectivity of these compounds.[3] Modifications to the core structure, such as the introduction of various substituents on the benzene ring and the oxazepine ring, have been extensively explored to optimize their pharmacological properties.
Synthesis of Benzoxazepinone Scaffolds
The synthetic routes to benzoxazepinone derivatives are adaptable and allow for the introduction of diverse chemical functionalities.
Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives
A common synthetic strategy for the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core involves a multi-step sequence starting from readily available materials. For instance, a synthetic pathway can be initiated from a substituted 2-aminophenol, which undergoes a series of reactions including N-alkylation, cyclization, and subsequent functionalization to yield the desired benzoxazepinone derivatives.
Synthesis of 4,1-Benzoxazepine-2,5-dione Derivatives
The synthesis of 4,1-benzoxazepine-2,5-diones can be achieved through a two-step process. This typically involves the coupling of an α-haloacid with a substituted anthranilic acid, followed by an intramolecular cyclization to form the benzoxazepine-2,5-dione ring system.[1] Chiral pool methodology has also been successfully employed to synthesize enantiomerically pure 4,1-benzoxazepine-2,5-diones.[1]
Therapeutic Targets and Inhibitory Activity
Benzoxazepinone-based inhibitors have demonstrated significant activity against a range of therapeutically relevant protein targets. The following sections highlight some of the key enzymes inhibited by this class of compounds.
Glycogen Phosphorylase (GP) Inhibitors
Glycogen phosphorylase is a key enzyme in glycogenolysis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. Several benzoxazepinone derivatives have been identified as potent GP inhibitors.[4]
Table 1: Inhibitory Activity of Benzoxazepinone-Based Glycogen Phosphorylase Inhibitors [4]
| Compound | IC50 (µM) vs. Rabbit Muscle GPa |
| 8a | 0.21 ± 0.05 |
| 8g | 0.62 ± 0.16 |
| PSN-357 (Control) | 0.42 ± 0.01 |
WD Repeat Domain 5 (WDR5) Inhibitors
WDR5 is a crucial component of multiple protein complexes involved in chromatin modification and gene transcription, and it plays a significant role in various cancers by interacting with oncoproteins like MYC. Benzoxazepinone-based molecules have been developed as potent inhibitors of the WDR5-WIN site, disrupting its interaction with binding partners.[5]
Table 2: Inhibitory and Antiproliferative Activity of Benzoxazepinone-Based WDR5 Inhibitors [5]
| Compound | WDR5 TR-FRET Ki (nM) | MV4;11 GI50 (nM) | MOLM-13 GI50 (nM) |
| 8 | 0.014 ± 0.002 | 16 ± 2 | 26 ± 4 |
| 12 | < 0.020 | 25 ± 3 | 25 ± 5 |
| C16 (Control) | 0.007 ± 0.001 | 10 ± 1 | 14 ± 2 |
Squalene Synthase Inhibitors
Squalene synthase catalyzes a key step in cholesterol biosynthesis, making it an attractive target for the development of cholesterol-lowering drugs. Certain 4,1-benzoxazepine derivatives have shown potent inhibition of this enzyme.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Benzoxazepinone derivatives have been developed as highly potent and selective inhibitors of RIPK1 kinase activity.
Table 3: Anti-necroptosis Activity of a Benzoxazepinone-Based RIPK1 Inhibitor [6]
| Compound | HT-29 EC50 (nM) |
| o1 | 16.17 ± 1.878 |
Rho-Associated Protein Kinase (ROCK) Inhibitors
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in diseases such as glaucoma and cancer. 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[7]
Table 4: Inhibitory Activity of a Benzoxazepinone-Based ROCK Inhibitor [7]
| Compound | ROCK I IC50 (nM) | ROCK II IC50 (nM) |
| 12b | 93 | 3 |
Pharmacokinetic Properties
The development of benzoxazepinone-based inhibitors has also focused on optimizing their pharmacokinetic profiles to ensure their suitability for in vivo applications.
Table 5: In Vivo Pharmacokinetic Parameters of a Benzoxazepinone-Based TNIK Inhibitor in Mice
| Compound | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | F (%) |
| 21k | 2 | i.v. | 2.00 | 834 | 1269 | - |
| 21k | 10 | p.o. | 4.88 | 1024 | 7414 | 116.8 |
Signaling Pathways and Mechanisms of Action
RIPK1-Mediated Necroptosis Pathway
Benzoxazepinone-based RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL, which are essential steps in the execution of necroptosis.
Caption: RIPK1-mediated necroptosis signaling pathway and the point of inhibition by benzoxazepinones.
WDR5-MYC Interaction Pathway
Benzoxazepinone-based WDR5 inhibitors bind to the WIN site of WDR5, allosterically disrupting its interaction with proteins like MYC. This prevents the recruitment of MYC to chromatin at target gene promoters, thereby inhibiting the transcription of genes involved in cell proliferation and tumorigenesis.
Caption: WDR5-MYC interaction pathway and its inhibition by benzoxazepinone-based compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of benzoxazepinone-based inhibitors.
General Kinase Inhibitor Screening Workflow
A typical workflow for screening and characterizing kinase inhibitors involves a series of biochemical and cell-based assays.
Caption: General experimental workflow for the screening and development of kinase inhibitors.
Squalene Synthase Inhibition Assay Protocol
This protocol outlines a method to determine the inhibitory activity of benzoxazepinone derivatives against squalene synthase. The assay measures the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.
Materials:
-
Purified recombinant squalene synthase
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
NADPH
-
Benzoxazepinone inhibitor (dissolved in DMSO)
-
Scintillation cocktail
-
Silica gel plates for thin-layer chromatography (TLC)
-
Hexane/ethyl acetate solvent system
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and squalene synthase in a microcentrifuge tube.
-
Add the benzoxazepinone inhibitor at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipid-soluble products (including [³H]squalene) with hexane.
-
Separate the [³H]squalene from unreacted [³H]FPP by TLC using a hexane/ethyl acetate solvent system.
-
Scrape the silica gel corresponding to the squalene band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study Protocol in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a benzoxazepinone-based inhibitor in mice.
Animals:
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the benzoxazepinone inhibitor via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, T1/2, AUC, and oral bioavailability) using appropriate software.
Conclusion and Future Directions
Benzoxazepinone-based inhibitors represent a highly promising class of molecules with demonstrated efficacy against a variety of important drug targets. The synthetic accessibility of the benzoxazepinone scaffold allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate the discovery and development of novel benzoxazepinone inhibitors.
Future research in this area will likely focus on:
-
Expanding the diversity of benzoxazepinone libraries to explore new chemical space and identify inhibitors for novel targets.
-
Utilizing structure-based drug design and computational modeling to enhance the potency and selectivity of existing inhibitors.
-
Further optimizing the drug-like properties of these compounds to improve their in vivo efficacy and safety profiles.
-
Investigating the potential of benzoxazepinone-based inhibitors in combination therapies to overcome drug resistance and enhance therapeutic outcomes.
The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
WDR5's Function in Transcriptional Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in the regulation of gene expression. It is a core component of multiple protein complexes that are essential for chromatin modification, most notably the Mixed Lineage Leukemia (MLL) and SET1 histone H3 lysine 4 (H3K4) methyltransferase complexes. Through its multifaceted interactions, WDR5 is critically involved in orchestrating the assembly and activity of these complexes, thereby influencing a wide array of cellular processes including development, pluripotency, and oncogenesis. This technical guide provides a comprehensive overview of WDR5's function in transcriptional regulation, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to elucidate its roles. Furthermore, it explores the therapeutic potential of targeting WDR5 in various diseases, particularly cancer.
Core Mechanisms of WDR5 in Transcriptional Regulation
WDR5 functions primarily as a molecular scaffold, facilitating the assembly and enzymatic activity of chromatin-modifying complexes. Its structure, characterized by a seven-bladed β-propeller fold, provides a platform for numerous protein-protein interactions.
Role in MLL/SET1 Complexes and H3K4 Methylation
WDR5 is an indispensable component of the MLL/SET1 complexes, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3).[1][2] These methylation marks are generally associated with active gene transcription. WDR5, along with other core subunits such as Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic 2-Like (ASH2L), and Dumpy-30 (DPY30), forms the WRAD complex, which is essential for the catalytic activity of the MLL/SET1 methyltransferases.[3][4]
The interaction between WDR5 and MLL1 is crucial for the complex's methyltransferase activity.[5][6][7] WDR5 directly binds to a conserved "WIN" (WDR5-interacting) motif on MLL1, presenting the histone H3 tail for methylation.[5][8]
Interaction with Transcription Factors and Co-regulators
WDR5 plays a critical role in recruiting transcription factors and other co-regulators to specific genomic loci.
-
MYC: WDR5 interacts with the oncoprotein MYC via a "WBM" (WDR5-binding motif) site, distinct from the WIN site.[9][10] This interaction is essential for the recruitment of MYC to a large number of its target genes, thereby promoting tumorigenesis.[10][11]
-
Oct4: In embryonic stem cells, WDR5 interacts with the pluripotency factor Oct4, facilitating H3K4 trimethylation at the promoters of pluripotency genes like Nanog and Sox2, and is required for the efficient production of induced pluripotent stem cells.
-
Androgen Receptor (AR): In prostate cancer, WDR5 is implicated in the regulation of androgen receptor signaling, which is vital for the growth and survival of prostate cancer cells.[1][12][13][14][15]
Quantitative Data on WDR5 Interactions
The function of WDR5 is intrinsically linked to its binding affinities with various partners. The following tables summarize key quantitative data from the literature.
| Interacting Partner | Binding Affinity (Kd or Ki) | Method | Reference |
| H3K4me2 peptide | 1.02 ± 0.05 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |
| Unmodified H3 peptide | 3.3 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |
| H3K4me1 peptide | 8.7 ± 0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |
| H3K4me3 peptide | 7.8 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |
| MLL1 peptide (Ac-ARA-NH2) | 120 nM (Ki) | Competitive Binding Assay | [5] |
| H3 peptide (Ac-ART-NH2) | 20 nM (Ki) | Competitive Binding Assay | [5][7] |
| MM-401 (inhibitor) | ~1 nM (Kd) | Not Specified | [8] |
| DDO-2093 (inhibitor) | 11.6 nM (Kd) | Not Specified | [6] |
Table 1: Binding affinities of WDR5 with key interaction partners and inhibitors.
| Cell Line | Number of WDR5 Target Genes | Method | Reference |
| RS4;11 (ALL) | 1490 | ChIP-seq | [17] |
| THP-1 (AML) | 515 | ChIP-seq | [17] |
| HEK293 (with Myc-WT) | 1501 | ChIP-seq | [18] |
| HEK293 (with Myc-WBM) | 374 | ChIP-seq | [18] |
Table 2: Genome-wide occupancy of WDR5 in different cell lines.
| Condition | Gene | Fold Change in Expression | Cell Type | Reference |
| WDR5 Overexpression | γ-globin | 3-fold reduction | K562 | [2] |
| OICR-9429 (WDR5 inhibitor) | Myeloid-specific transcripts | Upregulation | Cebpa p30/p30 cells | [19] |
| WDR5 Knockdown | Myeloid-specific transcripts | Upregulation | Cebpa p30/p30 cells | [19] |
Table 3: Quantitative effects of WDR5 modulation on gene expression.
Signaling Pathways and Regulatory Networks
WDR5 is a central node in various signaling pathways that control gene expression.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of WDR5 in silencing human fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Impact of Wdr5-IN-7 on Histone Methylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Wdr5-IN-7, a potent and orally bioavailable inhibitor of WD repeat domain 5 (WDR5). It details the molecule's mechanism of action, its profound impact on histone methylation, and the experimental protocols required to assess its activity. This document is intended to serve as a core resource for researchers in epigenetics, oncology, and drug discovery.
Introduction: WDR5 as a Critical Epigenetic Modulator
WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that acts as a critical scaffolding component for numerous multiprotein complexes involved in chromatin modification.[1] Its most prominent role is within the MLL (Mixed Lineage Leukemia)/SET1 family of histone methyltransferase (HMT) complexes.[2][3] These complexes, which include core subunits like RBBP5, ASH2L, and DPY30, are the primary enzymatic machinery responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4).[3]
H3K4 methylation, particularly H3K4 di- and tri-methylation (H3K4me2/me3), is a key epigenetic mark robustly associated with transcriptionally active chromatin.[1] WDR5 is essential for the integrity and catalytic activity of the MLL1 complex; its absence can lead to a complete loss of H3K4 methylation.[4] It functions by presenting the histone H3 tail for methylation by the complex's catalytic subunit.[4] Given its crucial role in gene regulation, and its overexpression in various cancers, WDR5 has emerged as a high-value therapeutic target.[5][6]
Mechanism of Action: WDR5 WIN Site Inhibition
WDR5 facilitates its protein-protein interactions through two major interfaces on opposite sides of its circular β-propeller structure: the WBM (WDR5-binding motif) site and the WIN (WDR5-interaction) site.[5] The WIN site is a deep, well-defined pocket that binds to a conserved arginine-containing motif present in several key partners, including histone H3 and all MLL/SET family members.[5]
This compound is a benzoxazepinone-based small molecule designed as a potent and selective antagonist of the WDR5 WIN site.[7][8] By occupying this critical arginine-binding pocket, this compound competitively blocks the interaction between WDR5 and the MLL1 protein.[5] This disruption compromises the structural integrity and enzymatic activity of the MLL1 complex, leading to a direct and measurable decrease in its ability to catalyze H3K4 methylation.[5] The downstream effect is the suppression of MLL1 target genes, which are often implicated in oncogenesis, making WIN site inhibitors a promising strategy for cancer therapy.[5][9]
Quantitative Data on WDR5 WIN Site Inhibitors
This compound (also known as Compound 22) is part of a novel series of benzoxazepinone-based inhibitors with high potency and favorable oral bioavailability.[6][7][8] The development of these molecules has built upon previous generations of WIN site inhibitors, consistently improving binding affinity and cellular efficacy.
Note: The specific quantitative data for this compound (Compound 22) is available in the Journal of Medicinal Chemistry (2023, 66(24), 16783–16806).[7] As the data tables were not directly accessible through the search, the following tables present representative data for highly potent, analogous WDR5 WIN-site inhibitors from closely related publications to illustrate the typical potency and selectivity of this class of compounds.
Table 1: Biochemical Potency of Representative WDR5 WIN-Site Inhibitors
| Compound | WDR5 Binding Affinity (Ki, nM) | HMT Assay (IC50, nM) | Reference(s) |
| C10 | <0.02 | 1.8 | [2] |
| Compound 17 | 0.032 ± 0.003 | 3.4 | [10] |
| OICR-9429 | 93 ± 28 (Kd) | - | [3] |
| MM-102 | <1 (Ki) | ~2,500 | [4] |
Table 2: Cellular Activity of Representative WDR5 WIN-Site Inhibitors
| Compound | Cell Line (MLL-rearranged) | Growth Inhibition (GI50, nM) | Cell Line (Insensitive) | Growth Inhibition (GI50, nM) | Selectivity Ratio | Reference(s) |
| C10 | MV4;11 | 17 ± 2 | K562 | 4,900 ± 940 | ~288 | [2] |
| Compound 17 | MV4;11 | 3.2 ± 0.5 | K562 | 1,700 ± 200 | ~531 | [10] |
| OICR-9429 | MOLM-13 | ~5,000 | - | - | - |
Impact on Histone Methylation Patterns
The primary epigenetic consequence of WDR5 WIN site inhibition is a reduction in the levels of H3K4 di- and tri-methylation. This effect can be observed both globally across the cell and locally at specific gene promoters regulated by the MLL1 complex. Treatment of sensitive cancer cell lines with WIN site inhibitors like OICR-9429 has been shown to decrease H3K4me3 levels, which correlates with the suppression of key MLL target genes such as HOXA9 and MEIS1. This targeted modulation of the epigenetic landscape is the foundational mechanism for the anti-proliferative and pro-apoptotic effects of these inhibitors in relevant cancer models.
Experimental Protocols
Verifying the mechanism and impact of this compound requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
This protocol is designed to demonstrate that a WIN site inhibitor disrupts the interaction between WDR5 and MLL1 in a cellular context.
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) to approximately 80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO vehicle control for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add a primary antibody against WDR5. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes. Analyze the eluate by Western blotting using primary antibodies against WDR5 (bait) and MLL1 (prey). A reduced MLL1 signal in the this compound treated lane compared to the DMSO control indicates disruption of the interaction.
Western Blot for Global H3K4me3 Levels
This protocol measures changes in the total cellular levels of H3K4me3 following inhibitor treatment.
-
Cell Treatment and Histone Extraction: Treat cells (e.g., MV4;11) with various concentrations of this compound for 24-72 hours. Harvest cells and perform a histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.
-
Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts (e.g., 10-15 µg) of histone extract per lane onto a 15% SDS-polyacrylamide gel. Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. In parallel, probe a separate blot or strip with an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize the H3K4me3 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K4me3
This protocol assesses H3K4me3 levels at specific gene promoters known to be regulated by MLL1.
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
-
Complex Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a PCR purification kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a known MLL1 target gene promoter (e.g., HOXA9). Analyze the results using the percent input method or fold enrichment over the IgG control. A decrease in the signal for the target promoter in this compound-treated cells indicates reduced H3K4me3 at that locus.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the growth-inhibitory effects of the compound.
-
Cell Seeding: Seed cancer cells (e.g., MV4;11, MOLM-13) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound. After allowing cells to adhere overnight (if applicable), add the compound dilutions to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes.
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[1]
Visualization of Structure-Based Design Logic
The development of this compound and related compounds is a prime example of structure-based drug design. This process iteratively uses structural information, such as X-ray crystallography, to guide the chemical optimization of a lead compound to enhance its potency and drug-like properties.
References
- 1. Kevin Teuscher - Google Scholar [scholar.google.com]
- 2. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Wdr5-IN-7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wdr5-IN-7, a potent and orally bioavailable benzoxazepinone-based inhibitor of the WD repeat domain 5 (WDR5) protein, in various cell-based assays. This compound targets the WDR5-interaction (WIN) site, disrupting critical protein-protein interactions involved in cancer pathogenesis.
Introduction
WD repeat domain 5 (WDR5) is a core scaffolding protein essential for the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] WDR5 also plays a crucial role in recruiting the MYC oncoprotein to chromatin at target genes, thereby promoting tumorigenesis.[1][3] By inhibiting the WIN site of WDR5, this compound effectively disrupts these interactions, leading to anti-proliferative effects in cancer cells, particularly those dependent on MLL fusion proteins or MYC overexpression.
Mechanism of Action
This compound is a small molecule inhibitor that binds to the "WIN" site of WDR5. This site is a conserved arginine-binding cavity that is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein. By occupying the WIN site, this compound prevents the assembly of the MLL1/SET1 core complex, leading to a reduction in H3K4 methylation and the downregulation of target gene expression. Furthermore, inhibition of the WDR5 WIN site can displace WDR5 from chromatin, thereby impeding the recruitment of MYC to its target genes and suppressing MYC-driven oncogenic programs.
References
- 1. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Wdr5-IN-7 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5 (WD repeat domain 5) is a critical scaffolding protein involved in multiple cellular processes, most notably as a core component of the MLL/SET histone methyltransferase complexes and as a key cofactor for the MYC oncoprotein.[1][2] Its role in sustaining oncogenic gene expression programs has made it an attractive target for cancer therapeutics. Wdr5-IN-7 (also referred to as Compound 22) is an orally bioavailable benzoxazepinone-based inhibitor of the WDR5-interaction (WIN) site.[3][4] These application notes provide a summary of its use in preclinical mouse models based on available research.
The specific in vivo efficacy, dosage, and administration protocol for this compound (Compound 22) is detailed in the primary publication: Teuscher KB, et al. Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. J Med Chem. 2023 Dec 28;66(24):16783-16806. While full methodological details from this specific paper are not publicly accessible, this document provides a representative protocol based on closely related studies of similar WDR5 inhibitors from the same research group, particularly from Teuscher KB, et al. PNAS. 2023 Jan 3;120(1):e2211297120. Researchers should always refer to the primary publication for this compound for exact details.
WDR5 Signaling Pathway
WDR5 functions as a central hub in regulating gene transcription through at least two major pathways. It is a core component of the WRAD subcomplex (WDR5, RBBP5, ASH2L, and DPY30), which is essential for the assembly and enzymatic activity of the MLL/SET1 family of histone methyltransferases that catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[5][6] Additionally, WDR5 acts as a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin at target genes, thereby driving expression programs linked to cell proliferation and tumorigenesis.[7]
Caption: WDR5 dual-role signaling pathway and point of inhibition by this compound.
Quantitative Data Summary for WDR5 WIN-Site Inhibitors
The following table summarizes in vivo data for potent, orally bioavailable WDR5 WIN-site inhibitors from a closely related study, which can provide context for designing experiments with this compound.
| Compound | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 3 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Significant tumor growth suppression | [1] |
| Compound 9 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Tumor regression | [1] |
| Compound 10 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Significant tumor growth suppression | [1] |
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study of an Oral WDR5 Inhibitor
This protocol is a representative example based on studies of similar WDR5 inhibitors and should be adapted and optimized for this compound based on the primary literature.[1]
1. Animal Model and Cell Line
-
Animal Strain: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia), cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cell Preparation: Harvest MV4-11 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel Basement Membrane Matrix at a concentration of 1 x 108 cells/mL.
2. Tumor Implantation
-
Anesthetize the mice using a standard isoflurane protocol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Tumors are typically palpable within 7-10 days.
3. Study Initiation and Randomization
-
Begin caliper measurements of tumor volume 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When average tumor volume reaches approximately 100-200 mm3, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
4. This compound Formulation and Administration
-
Vehicle Formulation (Example): A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water. Note: The optimal vehicle for this compound must be determined and should be confirmed from the primary publication.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration for dosing. Ensure the suspension is homogenous before each administration.
-
Administration Route: Oral gavage (p.o.).
-
Dosage and Frequency (Example based on similar compounds): Administer a dose in the range of 50 mg/kg twice daily (BID). The exact dose and frequency for this compound should be based on its specific pharmacokinetic and pharmacodynamic profile.
5. Monitoring and Endpoints
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm3) or after a fixed duration of treatment (e.g., 21-28 days).
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying WDR5 Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][3] WDR5 plays a crucial role in tethering these complexes to chromatin and presenting the histone substrate for methylation.[4][5]
Dysregulation of WDR5 and the MLL complex is implicated in various cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and glioblastoma, making it an attractive therapeutic target.[3][6] WDR5 also plays a role in recruiting the MYC oncoprotein to chromatin, further highlighting its significance in cancer biology.[7][8] Small molecule inhibitors targeting the WDR5-interaction (WIN) site disrupt the protein-protein interactions essential for its function, leading to reduced cancer cell proliferation and tumor growth.[2][3][9]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of WDR5 inhibitors, from initial in vitro screening to in vivo validation. The protocols outlined below are designed to assess the inhibitor's impact on WDR5's biochemical function, cellular activity, and therapeutic potential.
WDR5 Signaling Pathways
WDR5 primarily functions as a core component of the MLL/SET1 histone methyltransferase complexes. It interacts with the MLL protein through a conserved "WIN" motif.[4] This interaction is crucial for the complex's integrity and enzymatic activity, which leads to the trimethylation of H3K4 (H3K4me3) at the promoter regions of target genes, ultimately activating their transcription. These target genes are often involved in cell proliferation and survival.
WDR5 inhibitors, by binding to the WIN site on WDR5, competitively block the interaction with MLL. This disruption of the WDR5-MLL complex leads to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression.
Beyond its role in the MLL complex, WDR5 also interacts with the MYC oncoprotein.[7] This interaction is independent of the WIN site and facilitates the recruitment of MYC to its target genes, many of which are involved in protein synthesis and cell growth.[2][10] Some WDR5 inhibitors have been shown to displace WDR5 from the chromatin of these genes, leading to a reduction in their transcription, induction of nucleolar stress, and a p53-dependent apoptotic response.[9][11]
Experimental Workflow
A typical workflow for evaluating the efficacy of a WDR5 inhibitor involves a multi-step process, starting with in vitro biochemical and cellular assays and progressing to in vivo animal models.
Data Presentation: Quantitative Analysis of WDR5 Inhibitor Activity
The following tables summarize key quantitative data for evaluating WDR5 inhibitor efficacy.
Table 1: In Vitro Cell Viability (IC50 Values)
| WDR5 Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| OICR-9429 | MV4;11 (AML) | ~5 | Cell Viability | [7] |
| OICR-9429 | DU145 (Prostate) | ~75 | MTT | [4] |
| OICR-9429 | PC-3 (Prostate) | ~100 | MTT | [4] |
| C3 | MV4;11 (AML) | 6.67 | Cell Growth | [1] |
| C3 | MOLM-13 (AML) | 10.3 | Cell Growth | [1] |
| C6 | MV4;11 (AML) | 3.20 | Cell Growth | [1] |
| C6 | MOLM-13 (AML) | 6.43 | Cell Growth | [1] |
| Compound 19 | IMR32 (Neuroblastoma) | 12.34 | Cell Proliferation | [12] |
| Compound 19 | LAN5 (Neuroblastoma) | 14.89 | Cell Proliferation | [12] |
| MM-401 | MLL-rearranged Leukemia Cells | Not specified (effective) | Proliferation | [9] |
| DDO-2093 | MV4-11 (AML) | Not specified (effective) | Proliferation | [1] |
Table 2: In Vivo Efficacy in Xenograft Models
| WDR5 Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MS67 | MV4;11 (subcutaneous) | 75 mg/kg, BID, 5 days/week | Significant (P = 0.028 at day 38) | [3] |
| DDO-2093 | MV4-11 | Not specified | Significant | [1][13] |
| OICR-9429 | Prostate Cancer | Not specified | Significant | [4] |
| C10 | Leukemia | 100 mg/kg daily (oral gavage) | Effective as a single agent | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a WDR5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4;11, DU145, PC-3)
-
Complete cell culture medium
-
WDR5 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the WDR5 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.[4]
Western Blot for H3K4me3
Objective: To assess the effect of a WDR5 inhibitor on the global levels of H3K4 trimethylation.
Materials:
-
Cancer cells treated with WDR5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the WDR5 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[6][9]
Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
Objective: To determine if the WDR5 inhibitor disrupts the interaction between WDR5 and MLL.
Materials:
-
Cancer cells treated with WDR5 inhibitor
-
Co-IP lysis buffer
-
Anti-WDR5 antibody or anti-MLL antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Treat cells with the WDR5 inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using antibodies against both WDR5 and MLL to detect the co-immunoprecipitated protein.[7][15][16]
Chromatin Immunoprecipitation (ChIP-qPCR)
Objective: To investigate the effect of the WDR5 inhibitor on the recruitment of WDR5 and the presence of H3K4me3 at specific gene promoters.
Materials:
-
Cancer cells treated with WDR5 inhibitor
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies for ChIP (e.g., anti-WDR5, anti-H3K4me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9, MYC target genes)
-
qPCR master mix and instrument
Protocol:
-
Treat cells with the WDR5 inhibitor or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.[11][17][18]
-
Immunoprecipitate the chromatin with specific antibodies (anti-WDR5, anti-H3K4me3) or an IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.[19][20]
Gene Expression Analysis (RT-qPCR)
Objective: To measure the changes in the expression of WDR5 target genes following inhibitor treatment.
Materials:
-
Cancer cells treated with WDR5 inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat cells with the WDR5 inhibitor for the desired time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using primers for target genes (e.g., HOXA9, c-MYC, and its downstream targets) and a housekeeping gene for normalization.
-
Analyze the data using the delta-delta Ct method to determine the fold change in gene expression.[7][21]
In Vivo Efficacy in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of the WDR5 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (e.g., MV4;11)
-
WDR5 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the WDR5 inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[3][13][14][22]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).[3]
References
- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 11. med.uio.no [med.uio.no]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. protocols.io [protocols.io]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 19. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Wdr5-IN-7 and Other WDR5 Inhibitors in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in a variety of cancers. WDR5 acts as a scaffold protein, notably as a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complexes, which are essential for histone H3 lysine 4 (H3K4) methylation and the regulation of gene expression programs that drive oncogenesis. Small molecule inhibitors targeting WDR5, such as Wdr5-IN-7 and OICR-9429, have shown preclinical efficacy. This document provides detailed application notes and protocols for utilizing WDR5 inhibitors in combination with other cancer therapies to enhance anti-tumor activity and overcome resistance.
Mechanism of Action of WDR5 Inhibitors
WDR5 inhibitors primarily function by disrupting the protein-protein interaction between WDR5 and its binding partners, such as the MLL1 protein. This is often achieved by targeting the "WIN" (WDR5 interaction) site on the WDR5 protein, a deep arginine-binding cavity. By blocking this interaction, these inhibitors prevent the proper assembly and function of the MLL complex, leading to a reduction in H3K4 methylation at the promoters of key oncogenes, thereby suppressing their transcription and inhibiting cancer cell proliferation and survival.
Combination Therapy Strategies
Preclinical studies have demonstrated that combining WDR5 inhibitors with other targeted therapies or conventional chemotherapy can result in synergistic or additive anti-cancer effects. This approach can enhance therapeutic efficacy, reduce required drug dosages, and potentially overcome mechanisms of drug resistance.
WDR5 Inhibition in Combination with BCL-2 Inhibition in Acute Myeloid Leukemia (AML)
Rationale: WDR5 inhibitors (WINi) have shown significant efficacy in leukemia models. Venetoclax, a BCL-2 inhibitor, is an approved and effective therapy for AML. The combination of a WINi with venetoclax has demonstrated robust synergistic effects in suppressing AML progression in vivo.
Quantitative Data Summary:
| Cell Line | Combination | Effect | Dose Reduction (vs. Single Agent) | Reference |
| OCI-AML-5 | WDR5 inhibitor (C10) + Venetoclax | Synergistic | C10: ~100-fold, Venetoclax: ~25-fold | [1] |
| OCI-AML-2 | WDR5 inhibitor (C10) + Venetoclax | Synergistic | C10: ~100-fold, Venetoclax: ~7-fold | [1] |
| MOLM-13 | WDR5 inhibitor (C10) + Venetoclax | Synergistic | Significant dose reduction observed | [1] |
| MV4:11 | WDR5 inhibitor (C10) + Venetoclax | Synergistic | Significant dose reduction observed | [1] |
In Vivo Efficacy: In a disseminated AML mouse model, the combination of a WDR5 inhibitor and venetoclax resulted in a significantly lower tumor burden in the blood, bone marrow, and spleen compared to either agent alone[1].
Signaling Pathway Diagram:
Caption: Synergistic anti-leukemic effect of WDR5 and BCL-2 inhibitors.
Dual Targeting of WDR5 in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Rationale: This strategy involves the direct inhibition of WDR5 with a small molecule inhibitor (OICR-9429) and the indirect reduction of WDR5 expression through the inhibition of casein kinase 2 (CK2) with CX-4945. This dual approach has demonstrated remarkable synergistic activity in preclinical models of high-risk T-ALL.
Signaling Pathway and Experimental Workflow Diagram:
Caption: Dual targeting strategy for WDR5 inhibition in T-ALL.
WDR5-MLL1 and HDAC Dual-Target Inhibition in AML
Rationale: Interfering with the WDR5-MLL1 interaction can lead to a decrease in both H3K4 methylation and histone acetylation. Therefore, a dual-target inhibitor that simultaneously blocks the WDR5-MLL1 interaction and inhibits histone deacetylases (HDACs) can result in a potent synergistic anti-leukemic effect.
Quantitative Data Summary:
| Compound | Target(s) | Effect in MV-4-11 cells | In Vivo Efficacy (MV-4-11 Xenograft) | Reference |
| 32d | WDR5-MLL1 & HDAC | 89-fold increase in antiproliferative efficacy | 87.1% tumor growth inhibition at 30 mg/kg | [2] |
Signaling Pathway Diagram:
Caption: Mechanism of a dual WDR5-HDAC inhibitor in AML.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of WDR5 Inhibitor and Venetoclax in AML Cells
Objective: To determine the synergistic anti-proliferative effect of a WDR5 inhibitor (e.g., OICR-9429) and Venetoclax in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML2, OCI-AML5)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
WDR5 inhibitor (e.g., OICR-9429)
-
Venetoclax
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of luminescence detection
-
Synergy analysis software (e.g., MuSyC)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare a dose-response matrix of the WDR5 inhibitor and Venetoclax. For example, create 8-point serial dilutions for each drug.
-
Treatment: Add the drug combinations to the cells in a final volume of 200 µL per well. Include single-agent controls and a vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Analyze the dose-response matrix using synergy analysis software (e.g., MuSyC) to calculate synergy scores and generate isobolograms.
-
Protocol 2: In Vivo Efficacy of a WDR5-HDAC Dual Inhibitor in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a dual WDR5-HDAC inhibitor (e.g., compound 32d) in a mouse xenograft model of AML.
Materials:
-
MV-4-11 human AML cell line
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
Dual WDR5-HDAC inhibitor (compound 32d)
-
Vehicle control (e.g., 0.5% HPMC + 0.2% Tween 80 in sterile water)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest MV-4-11 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Drug Administration:
-
Administer the dual WDR5-HDAC inhibitor (e.g., 30 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Protocol 3: Apoptosis Analysis by TUNEL Assay in Glioma Cells Treated with a WDR5 Inhibitor and Temozolomide
Objective: To assess the induction of apoptosis in glioma cells following combination treatment with a WDR5 inhibitor and temozolomide (TMZ).
Materials:
-
Glioma cell line (e.g., U87MG)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
WDR5 inhibitor (e.g., OICR-9429)
-
Temozolomide (TMZ)
-
Chamber slides or 24-well plates with coverslips
-
In Situ Cell Death Detection Kit, Fluorescein (TUNEL assay kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed glioma cells on chamber slides or on coverslips in 24-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Treatment: Treat the cells with the WDR5 inhibitor alone, TMZ alone, the combination of both, or vehicle control for a specified time (e.g., 48-72 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Perform the TUNEL assay according to the manufacturer's protocol. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 1 hour at 37°C in a humidified atmosphere in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will show blue fluorescence (DAPI).
-
Capture images from multiple random fields for each treatment group.
-
Quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive cells by the total number of DAPI-stained cells and multiplying by 100.
-
Conclusion
The combination of WDR5 inhibitors with other anti-cancer agents represents a promising therapeutic strategy across various malignancies. The provided data and protocols offer a framework for researchers to explore these combinations further, with the ultimate goal of developing more effective cancer treatments. Careful optimization of dosages and treatment schedules will be crucial for translating these preclinical findings into clinical applications.
References
Application Note: High-Throughput Screening for Anti-Cancer Compounds Targeting WDR5 with Wdr5-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a compelling target for anti-cancer drug discovery. WDR5 is a highly conserved scaffolding protein that plays a crucial role in epigenetic regulation and gene transcription. It is a core component of multiple protein complexes, most notably the MLL/SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic mark is generally associated with active gene transcription.
Furthermore, WDR5 is a critical cofactor for the MYC family of oncoproteins, which are dysregulated in a vast number of human cancers.[1][2] WDR5 interacts with MYC and is essential for its recruitment to chromatin at target genes, thereby driving the expression of genes involved in cell proliferation and protein synthesis.[1] Given its central role in these oncogenic pathways, inhibiting WDR5 function presents a promising therapeutic strategy.
Small molecule inhibitors targeting the WDR5-interaction (WIN) site, a pocket on WDR5 that tethers it to chromatin and MLL, have shown significant anti-proliferative effects in various cancer models.[3][4] Wdr5-IN-7 (also known as Compound 22) is a potent, orally bioavailable, benzoxazepinone-based inhibitor of the WDR5 WIN site.[5][6] This document provides an overview of WDR5 signaling, the properties of this compound, and detailed protocols for its application in high-throughput screening (HTS) to identify and characterize novel anti-cancer compounds.
WDR5 Signaling Pathways
WDR5 exerts its oncogenic influence primarily through two well-defined pathways: its role in the MLL/COMPASS complex and its interaction with the MYC oncoprotein.
-
WDR5 in the MLL/COMPASS Complex: WDR5 is an essential component of the WRAD complex (WDR5, RBBP5, ASH2L, and DPY30), which forms the core of the larger COMPASS-like HMT complexes. WDR5 binds to the MLL1 protein via its WIN site, stabilizing the complex and enabling the trimethylation of H3K4 at target gene promoters, leading to transcriptional activation. In cancers like MLL-rearranged leukemia, this activity is critical for maintaining the expression of leukemogenic genes.[3]
-
WDR5 as a MYC Cofactor: WDR5 also binds directly to the MYC oncoprotein.[1] This interaction is crucial for recruiting MYC to the chromatin of its target genes, particularly those involved in ribosome biogenesis and protein synthesis.[4] By inhibiting the WDR5-MYC interaction, it is possible to disrupt MYC's oncogenic transcriptional program.[2][7]
Below are diagrams illustrating these key signaling pathways and how WIN site inhibitors like this compound intervene.
Data Presentation
Quantitative data for WDR5 inhibitors are crucial for comparing potency and selecting compounds for further development. The table below summarizes binding affinity and cellular activity for this compound and other representative WIN site inhibitors.
| Compound | Target | Assay Type | Kd or IC50 | Cell Line | Cellular IC50 / EC50 | Reference |
| This compound | WDR5 | Biochemical | Data not publicly available | Various | Data not publicly available | [5] |
| C16 | WDR5 | Biochemical | N/A | DI318 (GBM) | ~3 µM | [3] |
| OICR-9429 | WDR5-MLL | Biochemical | IC50 = 86 nM | MLL-r Leukemia | N/A | [1] (Cited within) |
| C6 | WDR5 | Biochemical | Kd = 22 nM | MV4;11 (MLL-r) | EC50 = 13.5 µM | [4] |
Note: Specific quantitative data for this compound is limited in publicly accessible literature. The values provided for other inhibitors are for comparative context.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel WDR5 inhibitors involves a primary biochemical screen followed by a series of secondary and cellular assays to confirm activity and assess therapeutic potential.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Competition Assay
This protocol describes a representative HTS assay to identify compounds that disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL1 WIN site.[8][9]
Objective: To identify small molecules that inhibit the WDR5-MLL1 WIN site interaction.
Principle: A small, fluorescently labeled MLL1 peptide (tracer) tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger WDR5 protein, its rotation slows, increasing the FP signal. Compounds that bind to the WDR5 WIN site will displace the tracer, causing a decrease in the FP signal.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL1 WIN-site peptide (e.g., FAM-ARAEVHLRKS)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well, low-volume, black assay plates
-
Microplate reader with FP capabilities (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of WDR5 protein in Assay Buffer. The final concentration should be optimized to yield a robust assay window (typically at its Kd for the tracer).
-
Prepare a 2X stock of the fluorescent MLL1 peptide tracer in Assay Buffer. The final concentration is typically low (e.g., 5-10 nM).
-
Prepare test compounds and this compound control in DMSO, then dilute in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol (384-well format):
-
Add 5 µL of 4X test compound or control (DMSO for negative control, this compound for positive control) to appropriate wells.
-
Add 10 µL of 2X WDR5 protein solution to all wells except for the "tracer only" (minimum signal) controls. Add 10 µL of Assay Buffer to these minimum signal wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 4X fluorescent MLL1 tracer solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: FP signal of the test compound well.
-
mP_min: FP signal of the "tracer only" control (no WDR5).
-
mP_max: FP signal of the DMSO control (WDR5 + tracer).
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
For hits, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Secondary Assay - Cell Viability (MTT Assay)
This protocol is used to assess the effect of hit compounds on the proliferation and viability of cancer cells.[10][11]
Objective: To determine the cytotoxicity of WDR5 inhibitors against a cancer cell line (e.g., MV4;11 for MLL-rearranged leukemia).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MV4;11)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Hit compounds and this compound (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds and this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of the compound. Include "vehicle only" (e.g., 0.1% DMSO) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Abs_sample / Abs_control)
-
Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This compound is a valuable chemical probe for studying the function of WDR5 in cancer. The protocols outlined in this document provide a robust framework for utilizing this compound as a control compound in high-throughput screening campaigns designed to discover and characterize novel WDR5 inhibitors. By targeting both the MLL- and MYC-driven oncogenic pathways, these inhibitors hold significant promise as a new class of anti-cancer therapeutics.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WDR5-IN-7_TargetMol [targetmol.com]
- 7. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) following Wdr5-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (Wdr5) is a crucial scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2][3] This methylation is a key epigenetic mark associated with active gene transcription. Wdr5's role in recruiting these complexes to specific gene loci makes it a critical regulator of gene expression in both normal physiological processes and in pathological states, including various cancers.[4][5]
Wdr5-IN-7 is a small molecule inhibitor that targets the interaction between Wdr5 and its binding partners, thereby disrupting the function of the chromatin-modifying complexes it scaffolds. This disruption leads to alterations in histone methylation patterns and subsequent changes in gene expression. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. Performing ChIP after treatment with this compound allows researchers to elucidate the direct effects of this inhibitor on the chromatin landscape. Specifically, it can be used to determine how this compound treatment affects the binding of Wdr5 itself to target genes, as well as the levels of histone marks, such as H3K4 trimethylation (H3K4me3), at these loci.
These application notes provide a detailed protocol for performing ChIP experiments in cultured cells following treatment with this compound. The protocol is intended to serve as a comprehensive guide for researchers seeking to understand the molecular mechanisms of Wdr5 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Wdr5 and the experimental workflow for ChIP after this compound treatment.
Caption: Wdr5 signaling pathway and the inhibitory action of this compound.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Protocol for Histone Modifications and Protein-DNA Binding Analyses in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 4. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 modulates cell motility and morphology and controls nuclear changes induced by a 3D environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays of WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical component of the mixed-lineage leukemia (MLL) histone methyltransferase (HMT) complex. It plays a crucial role in presenting the histone H3 tail for methylation at lysine 4 (H3K4) by the MLL1 catalytic subunit. The interaction between WDR5 and MLL1 is essential for the enzymatic activity of the MLL1 complex, and its dysregulation is implicated in various cancers, particularly MLL-rearranged leukemias. Consequently, the WDR5-MLL1 protein-protein interaction has emerged as a promising therapeutic target for the development of novel epigenetic inhibitors.
These application notes provide detailed protocols for an in vitro histone methyltransferase (HMT) assay to identify and characterize inhibitors of the WDR5-MLL1 interaction. The described non-radioactive, homogeneous assay is suitable for high-throughput screening and detailed inhibitor profiling.
WDR5-MLL1 Signaling Pathway and Inhibition Mechanism
The core MLL1 complex is a multi-protein assembly minimally comprising MLL1, WDR5, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-like 2 (ASH2L). WDR5 acts as a scaffold, binding to a conserved "Win" motif on MLL1 and presenting the histone H3 substrate to the SET domain of MLL1 for catalysis. Small molecule inhibitors targeting the WDR5-MLL1 interaction bind to a hydrophobic pocket on WDR5, competitively displacing MLL1 and thereby disrupting the integrity and enzymatic activity of the complex. This leads to a reduction in H3K4 methylation and the subsequent downregulation of target gene expression.
Troubleshooting & Optimization
How to address Wdr5-IN-7 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wdr5-IN-7, a potent and orally bioavailable benzoxazepinone-based inhibitor of the WD repeat domain 5 (WDR5) WIN site.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the WDR5-interaction (WIN) site. WDR5 is a scaffold protein that plays a crucial role in various cellular processes, including the regulation of gene expression. It is a core component of several protein complexes, most notably the MLL/SET histone methyltransferase complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for gene activation. This compound binds to the WIN site on WDR5, disrupting its interaction with other proteins, such as MLL1 and the oncoprotein MYC. This disruption prevents the proper assembly and function of these complexes, leading to downstream effects on gene transcription and cell proliferation.
Q2: What are the primary on-target effects of this compound?
The primary on-target effects of this compound stem from its inhibition of the WDR5 WIN site, leading to:
-
Disruption of the WDR5-MLL1 interaction: This can lead to a reduction in H3K4 methylation at specific gene loci, although global changes in H3K4 methylation may not always be observed.[1]
-
Displacement of WDR5 and MYC from chromatin: this compound can evict WDR5 and its binding partner MYC from the regulatory regions of target genes, particularly those involved in protein synthesis and cell cycle progression.[2]
-
Induction of p53-dependent apoptosis: In sensitive cancer cell lines, inhibition of WDR5 can lead to nucleolar stress and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.[2]
Q3: What are the potential off-target effects of this compound and how can I assess them?
While this compound is designed to be a selective WDR5 inhibitor, off-target effects are a possibility with any small molecule inhibitor. Potential off-target effects can manifest as unexpected cellular phenotypes or toxicity that are not observed with other methods of WDR5 inhibition (e.g., genetic knockdown).
To assess off-target effects, researchers can employ a combination of the following strategies:
-
Use of a negative control compound: If available, a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to WDR5 in intact cells, confirming target engagement.
-
Co-immunoprecipitation (Co-IP): Demonstrating that this compound disrupts the interaction between WDR5 and its known binding partners (e.g., MLL1) provides evidence of on-target activity.
-
Quantitative PCR (qPCR): Measuring the expression of known WDR5 target genes (e.g., MYC target genes) can confirm the downstream consequences of WDR5 inhibition.
-
Phenotypic rescue with WDR5 overexpression: Overexpression of WDR5 may rescue the phenotypic effects of this compound if they are on-target.
-
Broad-spectrum kinase or protein profiling: Screening this compound against a panel of kinases or other protein targets can identify potential off-target binding partners.
Q4: In which cell lines is this compound expected to be most effective?
WDR5 inhibitors, including those with a benzoxazepinone core, have shown potent anti-proliferative activity in cancer cell lines that are dependent on WDR5 function. These include:
-
MLL-rearranged (MLLr) leukemia cell lines: Such as MV4-11 and MOLM-13.
-
MYC-driven cancer cell lines: Cancers with high levels of MYC expression may be sensitive to WDR5 inhibition due to the role of WDR5 in MYC-mediated transcription.
-
Cell lines with wild-type p53: The induction of p53-dependent apoptosis is a key mechanism of action for some WDR5 inhibitors.[3]
It is recommended to test this compound across a panel of cell lines, including both sensitive and resistant lines, to determine its specific activity and to have a baseline for assessing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak cellular activity despite potent in vitro binding. | Poor cell permeability of this compound. | Increase incubation time or concentration. Confirm cellular uptake using analytical methods if possible. |
| Efflux by cellular pumps (e.g., P-glycoprotein). | Test in cell lines with known efflux pump expression levels or use efflux pump inhibitors. | |
| Rapid metabolism of the compound in cells. | Perform time-course experiments to assess compound stability. | |
| High cytotoxicity in both WDR5-sensitive and WDR5-resistant cell lines. | Off-target toxicity. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm WDR5 target engagement at the concentrations causing toxicity. Use a lower concentration of this compound. Screen for off-target interactions. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols and use cells within a consistent passage number range. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions. | |
| Unable to confirm disruption of WDR5-MLL1 interaction by Co-IP. | Insufficient concentration of this compound to disrupt the interaction in cells. | Perform a dose-response experiment with this compound in the Co-IP assay. |
| The antibody used for IP is not efficient. | Validate the antibody for its ability to immunoprecipitate WDR5. | |
| The interaction is very stable and difficult to disrupt with an inhibitor. | Optimize the lysis and wash buffers to be less stringent, while still minimizing non-specific binding. |
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of this compound (compound 22) and related benzoxazepinone-based WDR5 inhibitors from Teuscher KB, et al. (2023).
| Compound | TR-FRET Ki (nM) | MV4-11 GI50 (nM) | K562 GI50 (nM) | Selectivity (K562/MV4-11) |
| This compound (22) | 0.027 ± 0.001 | 260 ± 54 | 8600 ± 2400 | 33 |
| Compound 17 | 0.039 ± 0.006 | 380 ± 110 | 21000 ± 3900 | 55 |
| Compound 18 | 0.027 ± 0.001 | 580 ± 58 | >23000 | >40 |
| Compound 19 | 0.022 ± 0.003 | 300 ± 99 | >23000 | >77 |
Data are presented as mean ± standard deviation. GI50 is the half-maximal growth inhibition concentration. Selectivity is a measure of on-target versus potential off-target effects, with a higher ratio indicating greater selectivity for WDR5-dependent cells.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement
This protocol is adapted from standard CETSA procedures to specifically assess the binding of this compound to endogenous WDR5 in intact cells.
Materials:
-
Cells of interest (e.g., MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-WDR5 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for a specified time (e.g., 1-4 hours).
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature).
-
-
Lysis:
-
After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an anti-WDR5 antibody to detect the amount of soluble WDR5 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature for both DMSO and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-immunoprecipitation (Co-IP) to Assess WDR5-MLL1 Interaction
This protocol is designed to determine if this compound can disrupt the interaction between WDR5 and MLL1 in a cellular context.
Materials:
-
Cells co-expressing WDR5 and MLL1 (endogenously or via transfection)
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-WDR5 antibody for immunoprecipitation
-
Anti-MLL1 antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for the desired time and concentration.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-WDR5 antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with an anti-MLL1 antibody to detect the amount of MLL1 that co-immunoprecipitated with WDR5.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated MLL1 in the this compound treated samples to the DMSO control. A decrease in the MLL1 signal indicates that this compound disrupts the WDR5-MLL1 interaction.
-
Quantitative PCR (qPCR) for WDR5 Target Gene Expression
This protocol is for measuring the mRNA levels of known WDR5 target genes, such as MYC-regulated genes, to assess the downstream effects of this compound.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels in this compound treated cells to the DMSO control. A decrease in the expression of known WDR5 target genes is expected.
-
Visualizations
Caption: WDR5 signaling pathways and the point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: Logical relationships for interpreting experimental outcomes.
References
- 1. WIN site inhibition disrupts a subset of WDR5 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
Technical Support Center: Optimizing Wdr5-IN-7 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Wdr5-IN-7 to minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other WIN site inhibitors?
A1: this compound is a small molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein. Specifically, it binds to a pocket on WDR5 known as the WDR5-interaction (WIN) site.[1][2][3] This site is crucial for the interaction of WDR5 with other proteins, including members of the MLL/SET histone methyltransferase complexes and the oncoprotein MYC.[1][2][4] By blocking the WIN site, this compound displaces WDR5 from chromatin, leading to a decrease in the transcription of target genes, particularly those involved in ribosome biogenesis.[5] This disruption of ribosome synthesis induces nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to p53-dependent apoptosis in sensitive cancer cells.[5]
Q2: What is the expected cytotoxic profile of this compound?
A2: The cytotoxicity of WDR5 inhibitors like this compound is cell-line dependent. Generally, cancer cell lines with a dependency on WDR5 for their survival, such as those with MLL rearrangements or high MYC expression, are more sensitive to inhibition.[1][4] The cytotoxic effect is often characterized by a dose-dependent decrease in cell viability and proliferation. It is important to note that some normal, non-malignant cells may be less sensitive to WDR5 inhibition, providing a potential therapeutic window.[6]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will depend on your specific cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) in your cell line of interest. This typically involves treating cells with a range of this compound concentrations for a defined period (e.g., 48-72 hours) and then assessing cell viability using assays such as MTT, MTS, or CellTiter-Glo. The optimal concentration for downstream experiments should be high enough to engage the target and elicit the desired biological response but low enough to minimize off-target effects and excessive cytotoxicity.
Q4: Can I use this compound in combination with other therapeutic agents?
A4: Yes, studies with other WDR5 inhibitors have shown potential for synergistic effects when combined with other anticancer drugs. For example, the WDR5 inhibitor OICR-9429 has been shown to enhance the chemosensitivity of bladder and prostate cancer cells to cisplatin.[6][7] Combination studies should be preceded by determining the optimal concentration of each agent individually.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to WDR5 inhibition. | Perform a dose-response experiment with a lower range of concentrations to identify a more precise IC50 value. Reduce the treatment duration. |
| The compound has precipitated out of the media. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. | |
| No observable effect on cell viability or proliferation | The cell line is resistant to WDR5 inhibition. | Confirm that the target cells are known to be dependent on WDR5. Consider using a positive control cell line known to be sensitive to WDR5 inhibitors (e.g., MV4;11). |
| The inhibitor is not stable in the culture medium. | Minimize the time the compound is in the media before being added to the cells. Consider replenishing the media with fresh inhibitor during long-term experiments. | |
| The inhibitor concentration is too low. | Perform a dose-response experiment with a higher range of concentrations. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate dilution of the inhibitor. | Prepare a fresh stock solution and perform serial dilutions carefully. Use calibrated pipettes. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. | |
| Discrepancy between expected and observed downstream effects (e.g., no change in H3K4 methylation) | The cellular context may influence the downstream signaling. | While WDR5 is part of the MLL complex that methylates H3K4, the primary mechanism of cytotoxicity for WIN site inhibitors is often through the suppression of ribosomal protein gene transcription and p53 activation. The effect on global H3K4me3 levels can be cell-line dependent.[8] |
| The inhibitor may have a reduced affinity for a mutated WDR5. | Sequence the WDR5 gene in your cell line to check for mutations that might alter the WIN site.[8] |
Data Presentation
The following table summarizes the cytotoxic activity of several potent WDR5 WIN site inhibitors, which are expected to have a similar mechanism of action to this compound. This data can serve as a reference for designing your own dose-response experiments.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Reference |
| C16 | MV4;11 (MLL-rearranged Leukemia) | Proliferation Assay | 38 nM | [1] |
| C16 | GBM CSCs (Glioblastoma) | CellTiter-Glo | 0.4 - 6.6 µM | [9] |
| OICR-9429 | T24 (Bladder Cancer) | Cell Viability Assay | 67.74 µM | [7] |
| OICR-9429 | UM-UC-3 (Bladder Cancer) | Cell Viability Assay | 70.41 µM | [7] |
| OICR-9429 | TCCSUP (Bladder Cancer) | Cell Viability Assay | 121.42 µM | [7] |
| OICR-9429 | DU145 (Prostate Cancer) | MTT Assay | ~75 µM | [6] |
| OICR-9429 | PC-3 (Prostate Cancer) | MTT Assay | ~100 µM | [6] |
| MM-102 | Leukemia cells with MLL1 fusion | Cell Growth Assay | Induces apoptosis | [10][11][12] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway of WDR5 WIN Site Inhibition
Caption: Signaling pathway of WDR5 WIN site inhibition leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 11. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with WDR5 WIN Site Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with WDR5 WIN site inhibitors.
Troubleshooting Guides
This section addresses common problems encountered during experiments with WDR5 WIN site inhibitors, offering potential causes and solutions in a question-and-answer format.
Question: My WDR5 WIN site inhibitor shows high binding affinity in a biochemical assay (e.g., TR-FRET, FP) but has low or no activity in my cellular assays. What are the possible reasons?
Answer:
This is a common challenge, and the discrepancy often points to issues with the inhibitor's properties in a cellular context. Here are the primary factors to investigate:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its nuclear target, WDR5.
-
Solution: Consider using a different inhibitor with improved physicochemical properties. Newer generation inhibitors have been optimized for better cell permeability. You can also try to find literature that reports on the cellular uptake of your specific inhibitor.
-
-
Inhibitor Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Solution: You can test for the involvement of efflux pumps by co-incubating your WDR5 inhibitor with known efflux pump inhibitors.
-
-
Access to WDR5 within Protein Complexes: In the cellular environment, WDR5 is part of large multi-protein complexes, such as the MLL/SET complexes. Your inhibitor may have difficulty accessing the WIN site when WDR5 is engaged with its binding partners.[1]
-
Solution: This is an inherent challenge of targeting protein-protein interactions. Comparing the efficacy of different inhibitors with diverse chemical scaffolds may help identify compounds that can better access the WIN site in its native context.
-
-
Inhibitor Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Solution: You can perform time-course experiments to see if the inhibitor's effect diminishes over time. If metabolism is suspected, you may need to consider a more stable inhibitor analog.
-
-
Incorrect Cell Line Choice: Not all cell lines are sensitive to WDR5 WIN site inhibition, even if WDR5 is essential for their survival.[2] Sensitivity is often linked to the cell's reliance on specific WDR5-dependent pathways and the status of downstream effectors like p53.[3][4]
Question: I am not observing the expected displacement of WDR5 from chromatin after treating my cells with a WIN site inhibitor. What could be wrong?
Answer:
Verifying the on-target effect of WDR5 displacement from chromatin is a key experiment. If you are not seeing this effect, consider the following:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment time too short to see a significant effect.
-
Issues with the ChIP Protocol: Chromatin immunoprecipitation (ChIP) can be a technically challenging assay.
-
Solution: Ensure your ChIP protocol is optimized for WDR5. This includes using a validated anti-WDR5 antibody, proper chromatin shearing, and appropriate washing steps to reduce background. It is also crucial to include positive and negative control genomic loci in your qPCR analysis.
-
-
Cell Line-Specific Differences: The extent of WDR5 displacement may vary between different cell lines.
-
Solution: As with cellular activity assays, use a known sensitive cell line as a positive control to validate your experimental setup.
-
-
Inhibitor Potency: The inhibitor you are using may not be potent enough to cause a measurable displacement of WDR5 from chromatin.
Question: I see a decrease in the expression of some WDR5 target genes, but not others. Is this expected?
Answer:
Yes, this is an expected outcome. WDR5 WIN site inhibitors act as selective loss-of-function agents and do not affect all WDR5-regulated genes equally.[8][9]
-
Primary Effect on Ribosomal Protein Genes (RPGs): The primary and most consistent transcriptional effect of WIN site inhibition is the repression of a specific subset of ribosomal protein genes.[1][10]
-
Context-Dependent Effects: The regulation of other WDR5 target genes can be more context-dependent and may not be as sensitive to WIN site inhibition.
-
Secondary Effects: Changes in the expression of other genes may be secondary to the initial repression of RPGs and the induction of nucleolar stress.[1][4]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of WDR5 WIN site inhibitors?
WDR5 WIN site inhibitors bind to a pocket on WDR5 that is crucial for its interaction with proteins containing a "WIN motif," such as MLL1.[3][4] The primary mechanism of action is the displacement of WDR5 from chromatin, particularly at the locations of ribosomal protein genes (RPGs).[1][4][7] This leads to a rapid decrease in the transcription of these genes, which in turn causes nucleolar stress, induction of p53, and ultimately p53-dependent apoptosis in sensitive cancer cells.[1][3][4] It is important to note that these inhibitors do not typically cause widespread changes in histone H3 lysine 4 (H3K4) methylation, which was an earlier hypothesis.[8]
How do I choose the right WDR5 WIN site inhibitor for my experiments?
The choice of inhibitor will depend on your specific experimental needs. Consider the following factors:
-
Potency and Selectivity: Look for inhibitors with high affinity for WDR5 (low nanomolar or picomolar Kd or Ki values) and demonstrated selectivity against other proteins.
-
Cellular Activity: Choose an inhibitor that has been shown to be active in cellular assays, with reported GI50 or IC50 values in relevant cell lines.
-
Availability of a Negative Control: Some inhibitors have closely related, inactive analogs (e.g., C6 and C6nc) that can be used as excellent negative controls in your experiments.[7]
-
Published Data: Select an inhibitor that has been well-characterized in the literature, with published data on its mechanism of action.
What are the expected phenotypic effects of WDR5 WIN site inhibitors in sensitive cancer cells?
In sensitive cancer cell lines, particularly those with MLL rearrangements or wild-type p53, you can expect to see:
-
Cell cycle arrest.
-
Induction of p53 and its downstream target, p21. [7]
Why is p53 status important for the cellular response to WIN site inhibitors?
A significant part of the cytotoxic effect of WIN site inhibitors is mediated through the induction of a p53-dependent apoptotic pathway.[1][4][7] Cells with wild-type p53 are generally more sensitive to these inhibitors. The repression of ribosomal protein genes by WIN site inhibitors leads to nucleolar stress, which is a potent activator of p53.
Quantitative Data Summary
The following tables summarize key quantitative data for some commonly used WDR5 WIN site inhibitors.
| Inhibitor | Binding Affinity (Kd/Ki) | Target | Assay | Reference |
| C3 | 1.3 nM (Kd) | WDR5 | NMR-based assay | [3] |
| C6 | 0.1 nM (Kd) | WDR5 | NMR-based assay | [3][11] |
| OICR-9429 | 93 ± 28 nM (Kd) | WDR5 | Biochemical | [1] |
| MM-102 | Not specified | WDR5-MLL1 interaction | In vitro HMT assay | [12] |
| WDR5-0103 | 450 nM (Kd) | WDR5 | Biophysical | [13][14] |
| Inhibitor | Cell Line | GI50 / IC50 | Assay | Reference |
| C6 | MV4;11 | ~2 µM (GI50) | CellTiter-Glo | [7] |
| C6 | Molm13 | ~7 µM (GI50) | CellTiter-Glo | [7] |
| C6 | K562 | > 50 µM (GI50) | CellTiter-Glo | [7] |
| OICR-9429 | T24 | 67.74 µM (IC50) | Cell-based | [15] |
| OICR-9429 | UM-UC-3 | 70.41 µM (IC50) | Cell-based | [15] |
| OICR-9429 | TCCSUP | 121.42 µM (IC50) | Cell-based | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of WDR5 WIN Site Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIN site inhibition disrupts a subset of WDR5 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Improving the stability and solubility of Wdr5-IN-7 in buffers
Welcome to the technical support center for Wdr5-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound, also referred to as compound 22 in some publications, is a benzoxazepinone-based inhibitor of WD repeat domain 5 (WDR5). It has been reported to have a kinetic aqueous solubility of 74 μM at pH 7.4 in a solution containing 1% DMSO .[1] Like many small molecule inhibitors, its solubility can be a limiting factor in various in vitro and in vivo experimental setups.
Q2: My this compound is precipitating in my aqueous buffer. What are the common causes?
A2: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Low intrinsic solubility: The compound has limited solubility in aqueous solutions.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the compound.
-
Solvent shock: Rapid dilution of a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.
-
Temperature: Changes in temperature can affect solubility. Most compounds are less soluble at lower temperatures.
-
Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in the specific buffer system.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound in your experimental buffers. These methods generally involve the use of formulation excipients. It is crucial to test the compatibility of these excipients with your specific assay, as they may interfere with the biological system you are studying. Common approaches include:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO, ethanol, or PEG-300 can help to keep the compound in solution.
-
Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and improving solubility.
Q4: How do I assess the stability of my this compound solution over time?
A4: To ensure the integrity of your experimental results, it is important to assess the stability of your this compound solutions. This can be done by monitoring the concentration and purity of the compound over time under your specific storage conditions. A typical approach involves:
-
Preparing the this compound solution in your desired buffer.
-
Storing aliquots at the intended storage temperature (e.g., 4°C, -20°C, or -80°C).
-
At various time points (e.g., 0, 24, 48 hours, 1 week), analyzing an aliquot by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the concentration and check for the appearance of degradation products.
Troubleshooting Guides
Issue: Precipitate observed immediately upon dissolving this compound in buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Perform a serial dilution of your this compound stock to determine the maximum soluble concentration in your specific buffer. | A clear solution is obtained at a lower concentration. |
| "Solvent shock" from DMSO stock | Instead of adding the DMSO stock directly to the full volume of buffer, first dilute the stock in a smaller volume of buffer and then add this intermediate dilution to the final volume. Alternatively, add the DMSO stock to the buffer while vortexing to ensure rapid mixing. | The compound remains in solution due to a more gradual change in solvent polarity. |
| Incompatible buffer | Test the solubility in a panel of common biological buffers with varying pH and salt concentrations (e.g., PBS, Tris-HCl, HEPES). | Identification of a buffer system where this compound exhibits higher solubility. |
Issue: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | The compound may be degrading. Prepare fresh solutions before each experiment. Conduct a stability study (see Experimental Protocols) to determine the rate of degradation under your storage conditions. | Freshly prepared solutions remain clear for the duration of the experiment. |
| Saturation at storage temperature | The compound may be precipitating at a lower storage temperature (e.g., 4°C). Before use, allow the solution to warm to room temperature and gently vortex to redissolve any precipitate. | The precipitate redissolves upon warming and mixing. |
| Interaction with container surface | Some compounds can adsorb to the surface of plastic or glass containers. Try using low-adhesion microcentrifuge tubes. | Reduced loss of compound from the solution over time. |
Quantitative Data Summary
The following table summarizes the reported kinetic aqueous solubility for this compound and a related benzoxazepinone-based WDR5 inhibitor.
| Compound | Chemical Class | Kinetic Aqueous Solubility (μM) | Conditions | Reference |
| This compound (Compound 22) | Benzoxazepinone | 74 | pH 7.4, 1% DMSO | [1] |
| Compound 12 | Benzoxazepinone | 74 | pH 7.4, 1% DMSO | [1] |
| Compound 11 | Dihydroisoquinolinone | 55 | pH 7.4, 1% DMSO | [1] |
| Compound 8 | Benzoxazepinone | 42 | pH 7.4, 1% DMSO | [1] |
| Compound 3 | Imidazole-imine | 29 | pH 7.4, 1% DMSO | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm pore size)
-
96-well collection plate
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM this compound stock solution to 198 µL of the buffer of interest to achieve a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Transfer the solutions to a 96-well filter plate placed on top of a collection plate.
-
Centrifuge the plates to filter the solutions and separate any precipitated compound.
-
Analyze the filtrate in the collection plate by HPLC to determine the concentration of soluble this compound.
-
The measured concentration represents the kinetic solubility of this compound in the tested buffer.
Protocol 2: Stability Assessment of this compound in Solution
This protocol describes a method to evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound solution in the buffer of interest (prepared at a concentration below its kinetic solubility)
-
Low-adhesion microcentrifuge tubes
-
HPLC system with a UV detector
Procedure:
-
Prepare a fresh solution of this compound in the desired buffer at a known concentration (e.g., 50 µM).
-
Aliquot the solution into multiple low-adhesion microcentrifuge tubes.
-
Immediately analyze one aliquot (T=0 time point) by HPLC to determine the initial concentration and purity.
-
Store the remaining aliquots at the desired temperature (e.g., 4°C or room temperature).
-
At predetermined time points (e.g., 6, 12, 24, 48 hours), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound and to look for the appearance of any new peaks that may indicate degradation products.
-
Plot the concentration of this compound versus time to determine the stability profile.
Visualizations
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving solubility and stability.
References
Troubleshooting inconsistent results in Wdr5-IN-7 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Wdr5-IN-7 and other WD repeat domain 5 (WDR5) inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other WIN site inhibitors?
A1: this compound is a benzoxazepinone-based, orally bioavailable inhibitor that targets the WD repeat domain 5 (WDR5).[1] Like other WIN (WDR5 Interaction) site inhibitors, its primary mechanism is to block a deep arginine-binding cavity on the WDR5 protein.[2] This site is crucial for the interaction of WDR5 with several key proteins, including members of the MLL/SET family of histone methyltransferases and the oncoprotein MYC.[3][4] By occupying the WIN site, these inhibitors displace WDR5 from chromatin, leading to the transcriptional repression of target genes, particularly those involved in protein synthesis.[3][5] This can induce nucleolar stress and p53-dependent apoptosis in sensitive cancer cell lines.[3][5]
Q2: Is a global reduction in H3K4 trimethylation (H3K4me3) a reliable marker of this compound activity?
A2: Not always. While WDR5 is a core component of MLL/SET complexes that catalyze H3K4 methylation, several studies have shown that potent WIN site inhibitors can effectively displace WDR5 from chromatin and suppress gene expression without causing significant immediate changes in global H3K4me3 levels.[2] The transcriptional effects, particularly on ribosomal protein genes, often precede detectable changes in histone methylation.[3] Therefore, assessing the expression of known WDR5 target genes or observing downstream cellular phenotypes like apoptosis may be more reliable and immediate indicators of inhibitor activity.
Q3: Why do the in vitro binding affinity (Kd) and the cellular effective concentration (GI50/IC50) of WDR5 inhibitors often differ significantly?
A3: It is common to observe a large discrepancy between the biochemical binding affinity (Kd) and the concentration required to see a cellular effect (GI50 or IC50). For some inhibitors, the cellular half-maximal effective concentration (EC50) can be 600- to 2000-fold higher than the in vitro Kd.[3] This difference can be attributed to several factors, including cell permeability, efflux pump activity, inhibitor stability and metabolism in the cellular environment, and the high intracellular concentration of WDR5's natural binding partners.
Q4: What is the difference between a WDR5 WIN site inhibitor and a WBM site inhibitor?
A4: WDR5 has two main interaction surfaces: the WIN (WDR5-Interaction) site and the WBM (WDR5-Binding Motif) site, located on opposite sides of the protein.[2]
-
WIN site inhibitors (like this compound and OICR-9429) target the arginine-binding pocket and primarily disrupt the interaction with MLL/SET family members.[2]
-
WBM site inhibitors disrupt the interaction with proteins like RbBP5 and MYC.[6] These two classes of inhibitors can have different effects on gene expression and cellular signaling pathways. For example, in neuroblastoma cells, a WBM site inhibitor was shown to up-regulate ribosomal genes, whereas the WIN site inhibitor OICR-9429 led to their down-regulation.[6]
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from experimental setup to the biological context of the model system. This guide addresses common issues in a question-and-answer format.
Issue 1: No or weak cellular response (e.g., no reduction in cell viability) despite using the inhibitor at its reported effective concentration.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Insensitivity | Verify the genetic background of your cell line, particularly the p53 status. Test the inhibitor on a known sensitive positive control cell line (e.g., MV4;11, MOLM-13). | The cellular response to WIN site inhibitors is highly context-dependent.[4] Cell lines with wild-type p53 are often more sensitive as the mechanism can involve p53-mediated apoptosis.[5] |
| Inhibitor Solubility/Stability | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them appropriately as recommended by the manufacturer. | Poor solubility can lead to a lower effective concentration in your experiment. Degradation of the compound over time can also lead to reduced potency. |
| Incorrect Downstream Readout | Instead of relying solely on global H3K4me3 levels, perform qPCR to measure the transcript levels of direct WDR5 target genes (e.g., ribosomal protein genes like RPS17, RPL17).[3] Alternatively, perform a cell cycle or apoptosis assay (e.g., TUNEL). | The primary effect of WIN site inhibition is the displacement of WDR5 from chromatin and subsequent transcriptional repression, which occurs before significant changes in histone marks may be observed.[3] |
Issue 2: High variability in cell viability (GI50) values between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Seeding Density | Standardize the cell seeding density across all experiments. Ensure even cell distribution in multi-well plates. | Cell density can affect growth rates and the cellular response to anti-proliferative agents. |
| Variable Treatment Duration | Use a consistent treatment duration for all experiments. A duration of 3-7 days is common for proliferation assays.[7] | The full effect of WDR5 inhibition on cell proliferation may take several days to become apparent. |
| Assay-Specific Variability | Ensure proper mixing and incubation times for viability reagents (e.g., CellTiter-Glo). Use a multi-channel pipette for reagent addition to minimize timing differences between wells. | Technical variability in the assay itself can lead to inconsistent results. |
Issue 3: Western blot for H3K4me3 shows no change after treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Treatment Time/Dose | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment. In some cell lines, a reduction in H3K4me3 was observed after 72-96 hours of treatment.[8] | The impact on global H3K4me3 levels can be slow to manifest and may require prolonged inhibition.[6] |
| Antibody Quality | Validate your H3K4me3 antibody using positive and negative controls (e.g., cells treated with a known histone methyltransferase inhibitor or knockdown of a relevant methyltransferase). | Poor antibody quality or specificity can lead to unreliable results. |
| WIN vs. WBM Inhibitor Effects | Be aware that different WDR5 inhibitors can have varying impacts on H3K4me3 levels. One study found that a WBM site inhibitor had a more pronounced effect on reducing H3K4me3 than the WIN site inhibitor OICR-9429 in neuroblastoma cells.[6] | The specific mechanism of the inhibitor used can influence the downstream epigenetic modifications. |
Issue 4: Co-immunoprecipitation (Co-IP) does not show disruption of the WDR5-MLL1 interaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Lysis Conditions | Optimize your lysis buffer to ensure the integrity of the protein complex while allowing for inhibitor access. Avoid harsh detergents that might non-specifically disrupt interactions. | The stability of the WDR5-MLL1 complex can be sensitive to buffer conditions. |
| Insufficient Inhibitor Concentration in Cells | Treat cells with a concentration known to be effective in cellular assays (which may be significantly higher than the in vitro Kd). A concentration of 5 µM of a WDR5 inhibitor has been shown to disrupt the WDR5-RbBP5 interaction.[9] | Achieving a sufficient intracellular concentration of the inhibitor is necessary to compete with the natural high-affinity interaction between WDR5 and MLL1. |
| Timing of Lysis after Treatment | Harvest cells for lysis at a time point where the inhibitor has had sufficient time to engage its target. A 24-hour treatment has been used to show disruption of the WRAD complex.[9] | The kinetics of inhibitor binding and complex disruption in a cellular context can vary. |
Quantitative Data Summary
The following tables summarize reported GI₅₀/IC₅₀ values for various WDR5 inhibitors across different cancer cell lines. These values can serve as a reference for expected potency.
Table 1: GI₅₀/IC₅₀ Values of WDR5 WIN Site Inhibitors in Leukemia and Lymphoma Cell Lines
| Inhibitor | Cell Line | Cell Type | GI₅₀/IC₅₀ (µM) | Reference |
| WDR5-IN-5 | MV4;11 | MLL-rearranged Leukemia | 0.013 | [10] |
| MOLM-13 | MLL-rearranged Leukemia | 0.027 | [10] | |
| K562 | Chronic Myeloid Leukemia | 3.7 | [10] | |
| Compound C6 | MV4;11 | MLL-rearranged Leukemia | 3.20 | [11] |
| MOLM-13 | MLL-rearranged Leukemia | 6.43 | [11] | |
| Compound C3 | MV4;11 | MLL-rearranged Leukemia | 6.67 | [11] |
| MOLM-13 | MLL-rearranged Leukemia | 10.3 | [11] |
Table 2: IC₅₀ Values of WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (GBM CSCs)
| Inhibitor | Cell Line | IC₅₀ (µM) | Reference |
| MM-102 | Multiple GBM CSCs | 0.8 - 6.8 | [12] |
| Piribedil | Multiple GBM CSCs | 0.8 - 14.7 | [12] |
| OICR-9429 | Multiple GBM CSCs | 0.8 - 10.4 | [12] |
| C16 | Multiple GBM CSCs | 0.4 - 6.6 | [9][12] |
Visualized Workflows and Pathways
WDR5 Signaling and Inhibition Mechanism
Caption: Mechanism of WDR5 and its inhibition by WIN site antagonists like this compound.
Experimental Workflow for Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Gene Expression Changes After Wdr5-IN-7 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wdr5-IN-7. Our goal is to help you navigate common challenges and interpret your gene expression data effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other WIN-site inhibitors?
A1: this compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site of the WD repeat domain 5 (WDR5) protein.[1] WDR5 is a scaffolding protein that plays a crucial role in the assembly and function of several multiprotein complexes involved in chromatin modification and gene regulation.[2][3] By binding to the WIN site, a deep arginine-binding cavity, these inhibitors disrupt the interaction between WDR5 and other proteins, such as members of the MLL/SET family of histone methyltransferases and the oncoprotein MYC.[1][2] This disruption hinders key epigenetic processes, including histone H3 lysine 4 (H3K4) methylation, which is associated with active gene transcription.[4][5] The inhibition of these interactions ultimately leads to altered gene expression, reduced cancer cell proliferation, and in some cases, tumor regression.[4]
Q2: What are the expected global changes in gene expression after treating cells with this compound?
A2: Treatment with this compound and other WIN-site inhibitors is expected to lead to the downregulation of genes that are dependent on the activity of WDR5-containing complexes for their expression.[4] These target genes are often involved in cell proliferation and survival.[4] Specifically, you can anticipate changes in the expression of genes regulated by the MLL/SET complex and MYC.[1][6] Studies have shown that WDR5 inhibition can lead to a reduction in H3K4 trimethylation and the expression of genes involved in oncogenic pathways.[5] A notable set of affected genes are those involved in protein synthesis, including a significant portion of ribosomal protein genes (RPGs).[7][8] The displacement of WDR5 from these loci results in a rapid decrease in their expression.[7]
Q3: How quickly can I expect to see changes in gene expression after treatment?
A3: Changes in the transcription of WDR5-bound genes can be detected very rapidly, in some cases as early as 15 minutes after treatment with a WIN-site inhibitor.[9] However, the downstream consequences, such as significant downregulation of protein levels or observable phenotypic changes like reduced cell proliferation, may require longer incubation times, often 24 to 72 hours or even longer.[10][11]
Troubleshooting Guide
Problem 1: I am not observing any significant changes in the expression of my target genes after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response experiment. IC50 values can vary significantly between cell lines. For example, the IC50 for the WDR5 inhibitor C16 ranged from 0.4 to 6.6 µM across different glioblastoma cancer stem cell models.[10] |
| Insufficient Treatment Duration | Some downstream effects of WDR5 inhibition may require prolonged target occupancy to manifest.[1] For instance, the downregulation of the long non-coding RNA HOTTIP was observed after three days of treatment with a WDR5 inhibitor.[11] Consider extending the treatment duration. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to WDR5 inhibition.[1] Sensitivity can be influenced by factors such as the cell's dependence on WDR5-mediated pathways (e.g., MLL-rearranged leukemias or MYC-driven cancers).[1][4] It is advisable to include a known sensitive cell line (e.g., MV4;11) as a positive control in your experiments.[1] |
| Inhibitor Inactivity | Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution. |
Problem 2: I am observing unexpected or off-target gene expression changes.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of the Inhibitor | While designed to be specific, small molecule inhibitors can have off-target effects. Some studies suggest that certain chemical modifications to WDR5 inhibitors can reduce off-target activities.[1] It is important to validate key findings using a secondary method, such as siRNA- or shRNA-mediated knockdown of WDR5, to confirm that the observed phenotype is due to on-target inhibition.[5] |
| Cellular Stress Response | Treatment with a cytotoxic agent can induce a general cellular stress response, leading to widespread changes in gene expression that may not be directly related to WDR5 inhibition. Monitor for markers of cellular stress and consider using lower, non-toxic concentrations of the inhibitor if the primary goal is to study specific gene regulation. |
| Indirect Effects of WDR5 Inhibition | WDR5 is a multifaceted protein involved in numerous cellular processes.[2] The inhibition of its primary function can lead to a cascade of downstream events and indirect changes in gene expression. Pathway analysis of your RNA-seq data can help to elucidate these broader effects. |
Data Presentation
Table 1: Reported IC50 Values for WDR5 Inhibitor C16 in Glioblastoma Cancer Stem Cells (CSCs)
| Cell Line | IC50 (µM) |
| CSC Model 1 | 0.4 |
| CSC Model 2 | 6.6 |
| ...additional models | ... |
Data adapted from a study on glioblastoma CSCs, where IC50 values ranged from 0.4 to 6.6 µM across more than eight PDX models.[10]
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. RNA Sequencing (RNA-seq) and Data Analysis
-
Cell Treatment and RNA Extraction: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group. Harvest the cells and extract total RNA using a standard kit, ensuring high quality (RIN > 8).[12]
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA poly(A) selection or ribosomal RNA (rRNA) depletion.[12]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, aiming for a sequencing depth of 10-20 million paired-end reads for standard gene-level expression analysis.[12]
-
Data Quality Control: Perform quality control checks on the raw sequencing data (FastQ files).[12]
-
Read Alignment: Align the sequencing reads to a reference genome.[13]
-
Quantification: Count the number of reads mapping to each gene to generate a counts matrix.[12]
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between the this compound treated and control groups.[14]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes affected by the treatment.[14]
3. Chromatin Immunoprecipitation (ChIP-seq)
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[8]
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of WDR5 enrichment. Compare the WDR5 binding profiles between the treated and control samples to identify regions where WDR5 is displaced by the inhibitor.[8]
Visualizations
Caption: WDR5 signaling and the mechanism of this compound inhibition.
Caption: Experimental workflow for gene expression analysis.
Caption: Troubleshooting decision tree for gene expression experiments.
References
- 1. pnas.org [pnas.org]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
- 13. RNA-seq data science: From raw data to effective interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
How to control for nonspecific binding of WDR5 inhibitors
Welcome to the technical support center for researchers working with WDR5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for nonspecific binding and accurately interpret your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is WDR5 and why is it a target in drug discovery?
WD repeat-containing protein 5 (WDR5) is a scaffold protein that plays a crucial role in various cellular processes, including gene transcription and cell division. It is a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes and it also interacts with the oncoprotein MYC.[1][2][3] Through these interactions, WDR5 is implicated in the regulation of gene expression programs that drive the growth and survival of cancer cells.[4] Its involvement in the pathogenesis of various cancers, including leukemia, neuroblastoma, and colorectal cancer, makes it an attractive therapeutic target.[5][6]
Q2: What are the main challenges when working with WDR5 inhibitors?
A primary challenge is ensuring the specificity of the inhibitor for WDR5. Non-specific binding to other cellular proteins can lead to off-target effects, complicating the interpretation of experimental data and potentially causing cellular toxicity.[7] Therefore, rigorous validation of on-target engagement and assessment of selectivity are critical steps in the development and application of WDR5 inhibitors.
Q3: What is the difference between WIN site and WBM site inhibitors?
WDR5 has two main binding pockets that are targeted by inhibitors:
-
WIN (WDR5-interacting) site: This site is crucial for the interaction of WDR5 with the MLL complex.[8] WIN site inhibitors are designed to disrupt this interaction, thereby inhibiting the histone methyltransferase activity of the MLL complex.
-
WBM (WDR5-binding motif) site: This site mediates the interaction of WDR5 with proteins like MYC.[3] WBM site inhibitors aim to block the WDR5-MYC interaction, which is important for MYC's ability to bind to chromatin and drive tumorigenesis.[9]
Q4: What are some initial steps to assess the specificity of a new WDR5 inhibitor?
Initial assessment should involve a combination of biochemical and cellular assays. Biochemical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can determine the binding affinity of the inhibitor to purified WDR5 protein.[10][11] Cellular assays, such as the NanoBRET™ Target Engagement Assay, can then confirm that the inhibitor engages WDR5 within a cellular context.[12][13] Comparing the activity of your inhibitor in WDR5-dependent versus WDR5-independent cell lines is also a crucial step.
Troubleshooting Guides
Issue 1: High background or nonspecific signal in biochemical assays (TR-FRET, FP).
| Possible Cause | Troubleshooting Step |
| Compound promiscuity | Test the inhibitor against a panel of other WD40 repeat-containing proteins or a broader kinase panel to assess selectivity. |
| Assay interference | Run control experiments without the donor or acceptor fluorophore to check for compound autofluorescence. Also, test the compound in a buffer-only control to rule out aggregation. |
| Reagent quality | Ensure the purity and proper folding of the recombinant WDR5 protein. Use high-quality, validated fluorescent probes and antibodies. |
Issue 2: Discrepancy between biochemical affinity and cellular potency.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells.[7][14] A significant rightward shift in the EC50 from the biochemical Ki may indicate permeability issues. |
| Efflux pump activity | Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or co-incubate with known efflux pump inhibitors. |
| Metabolic instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes. |
| Off-target effects masking on-target potency | Utilize a structurally related but inactive control compound (e.g., an enantiomer that does not bind WDR5) to differentiate on-target from off-target cellular phenotypes.[5] |
Issue 3: Inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and growth conditions. Periodically perform cell line authentication. |
| Variable target expression | Monitor WDR5 protein levels by Western blot across experiments. |
| Complex cellular responses | The cellular response to WDR5 inhibition can be complex and time-dependent.[15] Perform time-course experiments to identify the optimal endpoint for your assay. |
| Experimental inconsistencies | For co-immunoprecipitation (Co-IP) or pulldown assays, ensure consistent lysis conditions and sufficient washing to minimize non-specific protein binding.[16][17][18] Pre-clearing the lysate with beads before adding the specific antibody can also reduce background.[16] |
Data Presentation
Table 1: Binding Affinities of Selected WDR5 Inhibitors
| Compound | Assay Type | Target Site | Kd / Ki (nM) | Reference |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | WIN | 93 ± 28 | [19] |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | WIN | 450 | [19] |
| MM-102 | Fluorescence Polarization | WIN | IC50 = 2.4 | [20] |
| MM-401 | Not Specified | WIN | IC50 = 320 | [20] |
| WDR5-IN-1 | Not Specified | WIN | < 0.02 | [20] |
| WDR5-IN-4 (C6) | Not Specified | WIN | 0.1 | [20] |
| MS33 | Isothermal Titration Calorimetry (ITC) | WIN | 120 ± 7 | [21] |
| MS67 | Isothermal Titration Calorimetry (ITC) | WIN | 63 ± 10 | [21] |
Table 2: Cellular Activity of Selected WDR5 Inhibitors
| Compound | Cell Line | Assay Type | EC50 / GI50 (µM) | Reference |
| Compound 11 | IMR32 (Neuroblastoma) | Cell Proliferation (CCK-8) | 8.59 | [22] |
| Compound 11 | LAN5 (Neuroblastoma) | Cell Proliferation (CCK-8) | 7.01 | [22] |
| Compound 19 | IMR32 (Neuroblastoma) | Cell Proliferation (CCK-8) | 12.34 | [22][23] |
| Compound 19 | LAN5 (Neuroblastoma) | Cell Proliferation (CCK-8) | 14.89 | [22][23] |
| C3 | MV4:11 (Leukemia) | Cell Growth | 6.67 | [24] |
| C3 | MOLM-13 (Leukemia) | Cell Growth | 10.3 | [24] |
| C6 | MV4:11 (Leukemia) | Cell Growth | 3.20 | [24] |
| C6 | MOLM-13 (Leukemia) | Cell Growth | 6.43 | [24] |
| OICR-9429 | MV4;11 (Leukemia) | Cell Growth | > 2.5 | [21] |
| MS67 | MV4;11 (Leukemia) | Cell Growth | 0.015 ± 0.008 | [21] |
| MS67 | EOL-1 (Leukemia) | Cell Growth | 0.038 ± 0.001 | [21] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to WDR5.
Materials:
-
Recombinant full-length WDR5 protein (His-tagged)
-
Terbium-conjugated anti-His antibody (Donor)
-
Fluorescently labeled WDR5 ligand (e.g., biotinylated peptide) and Streptavidin-d2 (Acceptor)
-
Test inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Protocol:
-
Prepare a solution of WDR5 and the Terbium-conjugated anti-His antibody in assay buffer and incubate for 60 minutes at room temperature.
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the WDR5/anti-His antibody mixture to each well.
-
Add the fluorescently labeled WDR5 ligand/Streptavidin-d2 mixture to all wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the inhibitor concentration to determine the IC50.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled peptide probe from WDR5 by a test inhibitor.
Materials:
-
Recombinant WDR5 protein
-
Fluorescently labeled peptide probe (e.g., FITC-labeled MLL peptide)
-
Test inhibitor compounds
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black plates
Protocol:
-
Determine the Kd of the fluorescent probe for WDR5 by titrating WDR5 against a fixed concentration of the probe.
-
For the competition assay, prepare a solution of WDR5 and the fluorescent probe at concentrations that give a stable and robust FP signal (typically [WDR5] ≈ Kd and [probe] is low).
-
Prepare serial dilutions of the test inhibitor compounds.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the WDR5/probe mixture to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in mP units) on a suitable plate reader.
-
Plot the change in mP against the inhibitor concentration to determine the IC50.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of an inhibitor to WDR5 within intact cells.
Materials:
-
Cells transiently or stably expressing a WDR5-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer specific for WDR5
-
Test inhibitor compounds
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
96-well white plates
Protocol:
-
Seed the WDR5-NanoLuc® expressing cells into a 96-well white plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor compounds in Opti-MEM®.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
Add the test inhibitor dilutions to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET™ tracer to all wells and incubate for another 2 hours at 37°C.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the Nano-Glo® reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC50.[13][25]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of WDR5 upon inhibitor binding in cells or cell lysates.[14][26]
Materials:
-
Cell culture of interest
-
Test inhibitor compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., TBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble WDR5 in each sample by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble WDR5 as a function of temperature for both inhibitor-treated and vehicle-treated samples to observe a thermal shift. An isothermal dose-response can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature.
Mandatory Visualizations
Caption: WDR5 signaling pathways and points of inhibitor action.
Caption: Experimental workflow for characterizing WDR5 inhibitor specificity.
References
- 1. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Wdr5 attenuates MLL-rearranged leukemogenesis by suppressing Myc targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 14. news-medical.net [news-medical.net]
- 15. pnas.org [pnas.org]
- 16. ptglab.com [ptglab.com]
- 17. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kmdbioscience.com [kmdbioscience.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 26. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Duration for Wdr5-IN-7 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wdr5-IN-7 and other WDR5 inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other WIN site inhibitors?
This compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site of the WD repeat domain 5 (WDR5) protein.[1][2][3][4][5] WDR5 is a crucial scaffolding protein involved in various cellular processes, most notably as a core component of histone methyltransferase (HMT) complexes like the MLL/SET family.[2][3][4] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[4][6]
WDR5 also plays a critical role in recruiting the MYC oncoprotein to chromatin at its target genes.[1][2][3][7] By binding to the WIN site, this compound competitively inhibits the interaction of WDR5 with its binding partners, such as MLL1 and MYC.[1][4][5] This disruption leads to:
-
Reduced H3K4 methylation: Inhibition of the WDR5-MLL interaction impairs the HMT activity of the complex, leading to decreased levels of H3K4me3 at target gene promoters.[4][8][9]
-
Decreased MYC-driven transcription: By preventing WDR5 from recruiting MYC to chromatin, the inhibitor reduces the expression of MYC target genes involved in cell proliferation and survival.[1][3][7][10]
-
Anti-proliferative effects: The downstream consequence of these actions is the inhibition of cancer cell growth and proliferation, particularly in cancers dependent on MLL-rearranged proteins or MYC overexpression.[1][3][4]
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
The optimal treatment duration for this compound is cell-line specific and depends on the experimental endpoint. A time-course experiment is highly recommended. Here’s a general approach:
-
Start with a broad range: Based on published data for other WDR5 inhibitors, a range of 4, 8, 24, 48, and 72 hours is a good starting point.[1][8][10][11][12] Some studies have extended treatment up to 7 days for long-term effects.[13]
-
Assess target engagement: The most direct measure of this compound activity is the displacement of WDR5 from chromatin.[1][14] This can be assessed by chromatin immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq). A significant reduction in WDR5 binding at target gene promoters can be observed in as little as 4 hours.[1][14]
-
Measure downstream epigenetic marks: Analyze the levels of H3K4me3 at WDR5 target genes using ChIP-qPCR. A reduction in this mark may take longer to become apparent than WDR5 displacement, typically between 24 to 72 hours.[8]
-
Evaluate changes in gene expression: Use RT-qPCR to measure the mRNA levels of known WDR5- and MYC-target genes (e.g., ribosomal protein genes).[1][15] Significant changes in gene expression are often detectable within 4 to 24 hours.[1][14]
-
Assess phenotypic effects: Monitor changes in cell viability, proliferation, or apoptosis using assays like MTT, CellTiter-Glo, or Annexin V staining. These effects are typically observed after longer incubation times, ranging from 48 to 72 hours or more.[8][12]
Q3: My cells are showing high levels of cytotoxicity even at short treatment durations. What could be the cause and how can I troubleshoot this?
High cytotoxicity at early time points could be due to several factors:
-
Off-target effects: Although this compound is designed to be specific, high concentrations can lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to the inhibition of the WDR5 pathway. This is particularly true for cell lines with MLL rearrangements or high MYC dependency.[1][3]
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Compound stability: Ensure the compound is properly stored and has not degraded.
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cell line.
-
Shorten the treatment duration: If cytotoxicity is observed at 24 hours, try shorter time points such as 4, 8, or 12 hours to assess the primary effects on target engagement and gene expression before significant cell death occurs.
-
Use a less sensitive cell line as a negative control: Compare the effects of this compound on your sensitive cell line with a cell line known to be resistant to WDR5 inhibition.[3]
-
Validate with a different WDR5 inhibitor: If possible, confirm your results with another structurally distinct WDR5 WIN site inhibitor to ensure the observed phenotype is on-target.
Q4: I am not observing the expected decrease in H3K4 trimethylation after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of change in H3K4me3 levels:
-
Insufficient treatment duration or concentration: The reduction in H3K4me3 is a downstream event that may require longer treatment times or higher concentrations of the inhibitor compared to the initial displacement of WDR5 from chromatin.[14]
-
Cellular context: The role of WDR5 in maintaining H3K4me3 can be context-dependent. In some cell lines, other HMT complexes might compensate for the reduced activity of the WDR5-containing complexes.
-
Antibody quality in ChIP: The quality of the H3K4me3 antibody is critical for a successful ChIP experiment. Ensure your antibody is specific and validated for ChIP.
-
Dynamic nature of histone modifications: Histone methylation can be a stable mark, and its removal may be a slow process.
Troubleshooting Steps:
-
Confirm target engagement: First, verify that this compound is displacing WDR5 from the chromatin at the target gene promoters using ChIP-qPCR for WDR5. This is the most direct and earliest indicator of inhibitor activity.[1][14]
-
Increase treatment duration and/or concentration: Extend the treatment duration (e.g., up to 72 hours) and/or perform a dose-response experiment to see if a higher concentration is required to impact H3K4me3 levels.
-
Use appropriate controls for your ChIP experiment: Include positive and negative control loci in your ChIP-qPCR analysis.
-
Analyze global H3K4me3 levels: In addition to ChIP-qPCR at specific loci, you can assess global H3K4me3 levels by Western blotting of histone extracts.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected WDR5 WIN Site Inhibitors
| Compound | Target | Assay | Potency (Ki or Kd) | Cell-based Potency (EC50/IC50) | Reference Cell Line |
| This compound (analogs) | WDR5 WIN Site | TR-FRET | ≤ 20 pM | Low nanomolar | MV4:11, MOLM-13 |
| OICR-9429 | WDR5-MLL1 Interaction | Biochemical | Kdisp < 100 nM | ~5-20 µM | AML cell lines |
| MM-102 | WDR5-MLL1 Interaction | Biochemical | IC50 = 2.4 nM | Dose-dependent reduction in CSCs | Glioblastoma CSCs |
| C3 | WDR5 WIN Site | SPR | Kd = 1.3 nM | Not specified | MV4:11 |
| Compound 19 | WDR5 WBM Site | Biochemical | KD = 36.8 µM | EC50 = 12.34 µM | IMR32 |
Note: this compound is a general name for a class of inhibitors. The potency data presented here is for highly potent analogs described in recent literature.[2][3]
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration by Time-Course Experiment
Objective: To determine the optimal time point for observing the desired molecular and cellular effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, RNA extraction kit for RT-qPCR, ChIP kit)
Procedure:
-
Cell Seeding: Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment: Treat cells with a predetermined concentration of this compound (based on dose-response experiments or literature) and a corresponding volume of DMSO as a vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) post-treatment.
-
Sample Collection:
-
For RNA analysis: Lyse cells directly in the plate using a suitable lysis buffer and proceed with RNA extraction.
-
For protein analysis: Wash cells with ice-cold PBS, scrape, and lyse in RIPA buffer or a similar lysis buffer.
-
For ChIP analysis: Follow the specific protocol for your ChIP kit, which typically involves cross-linking with formaldehyde, cell lysis, and chromatin shearing.
-
-
Downstream Analysis:
-
RT-qPCR: Analyze the expression of WDR5/MYC target genes.
-
Western Blot: Assess the levels of total WDR5, H3K4me3, and loading controls.
-
ChIP-qPCR: Quantify the enrichment of WDR5 and H3K4me3 at target gene promoters.
-
Cell Viability Assay: At each time point, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for WDR5
Objective: To assess the occupancy of WDR5 at specific genomic loci following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (16% stock)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
WDR5 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the WDR5 antibody or the IgG control.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific for known WDR5 target gene promoters and negative control regions.
Visualizations
Caption: WDR5 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of WDR5 in silencing human fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison of WDR5 Inhibitors: Wdr5-IN-7 vs. OICR-9429
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for investigating the therapeutic potential of targeting WD repeat-containing protein 5 (WDR5). This guide provides an objective comparison of two notable WDR5 inhibitors, Wdr5-IN-7 and OICR-9429, supported by experimental data to inform inhibitor selection for preclinical research.
WDR5 is a scaffold protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex, which is responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making it an attractive therapeutic target. Both this compound and OICR-9429 are small molecule inhibitors that target the "WIN" (WDR5-interaction) site of WDR5, thereby disrupting its interaction with binding partners like MLL.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for this compound and OICR-9429, providing a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency Against WDR5
| Compound | Binding Affinity (Ki, TR-FRET) | MLL1 HMT Inhibition (IC50) |
| This compound (Compound 22) | ≤ 0.020 nM | 0.44 nM |
| OICR-9429 | 64 ± 4 nM (Kdisp) | < 1 µM |
Note: Kdisp for OICR-9429 is the displacement constant from a fluorescence polarization assay.
Table 2: Cellular Proliferation Inhibition (GI50)
| Compound | MV4;11 (MLL-rearranged Leukemia) | MOLM-13 (MLL-rearranged Leukemia) | K562 (WDR5-resistant Leukemia) |
| This compound (Compound 22) | 0.005 µM | 0.008 µM | 1.1 µM |
| OICR-9429 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
WDR5 acts as a critical scaffolding protein. In the context of the MLL complex, it binds to the MLL1 protein, which is essential for the complex's histone methyltransferase activity. This activity leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. WDR5 also interacts with other proteins, including the oncoprotein c-MYC, facilitating its recruitment to chromatin and subsequent transcriptional activation of target genes.[2] Both this compound and OICR-9429 are WIN site inhibitors, meaning they bind to a pocket on WDR5 that is crucial for its interaction with proteins like MLL1. By occupying this site, they prevent the proper assembly and function of these complexes, leading to a downstream reduction in H3K4 methylation and the transcription of oncogenic genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize WDR5 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for WDR5-MLL Interaction
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the disruption of the WDR5-MLL interaction.
-
Reagents:
-
Recombinant human WDR5 protein.
-
A biotinylated peptide derived from the MLL1 WIN motif.
-
Europium-labeled anti-tag antibody (e.g., anti-GST if WDR5 is GST-tagged).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Procedure:
-
Add WDR5 protein, biotinylated MLL1 peptide, and the test compound at various concentrations to a low-volume 384-well plate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the Europium-labeled antibody and streptavidin-acceptor mix.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and determine the inhibitor's Ki value by fitting the data to a competition binding model.
-
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compounds.
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 peptide or recombinant histone H3 as a substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
Scintillation cocktail.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT).
-
-
Procedure:
-
Incubate the MLL1 complex with the test compound at various concentrations.
-
Initiate the reaction by adding the histone substrate and ³H-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and dry.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Proliferation (GI50) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[3][4][5]
-
Reagents:
-
Cancer cell lines of interest (e.g., MV4;11, MOLM-13, K562).
-
Appropriate cell culture medium and supplements.
-
Test compounds (this compound, OICR-9429).
-
CellTiter-Glo® Reagent.
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 value by fitting the dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 5. scribd.com [scribd.com]
A Comparative Analysis of WDR5 Inhibition versus Degradation: Wdr5-IN-7 and WDR5 PROTACs
In the landscape of epigenetic drug discovery, WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target. As a scaffolding protein, WDR5 is integral to the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are crucial for gene expression and are frequently dysregulated in various cancers.[1][2] This guide provides a comparative analysis of two distinct therapeutic strategies targeting WDR5: direct inhibition with small molecules, represented here by Wdr5-IN-7 and the well-characterized probe OICR-9429, and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).
This comparison will delve into their mechanisms of action, present key experimental data for performance evaluation, and provide detailed protocols for the cited experiments. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective to inform their research and development efforts.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between WDR5 inhibitors and PROTACs lies in their mechanism of action.
This compound and other WIN-Site Inhibitors: These small molecules, including the widely used chemical probe OICR-9429, function by competitively binding to the WDR5-interaction (WIN) site on the WDR5 protein.[1][3] This pocket is essential for the interaction of WDR5 with the MLL1 protein. By occupying the WIN site, these inhibitors disrupt the WDR5-MLL1 interaction, thereby inhibiting the histone methyltransferase activity of the MLL complex and subsequent downstream gene expression.[1][3] This is an occupancy-driven mechanism, where the therapeutic effect is dependent on the continuous binding of the inhibitor to its target.
WDR5 PROTACs: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate the target protein entirely. A WDR5 PROTAC consists of a ligand that binds to WDR5, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[4][5] This tripartite complex formation brings the E3 ligase into close proximity with WDR5, leading to the polyubiquitination of WDR5 and its subsequent degradation by the proteasome.[4] This is an event-driven, catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple WDR5 proteins.[4][5]
dot
Caption: Mechanisms of WDR5 targeting.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for representative WDR5 inhibitors and PROTACs based on published literature. OICR-9429 is used as a representative inhibitor due to the extensive characterization available.
Table 1: Biochemical Performance
| Compound | Target | Ligand for E3 Ligase | Binding Affinity (Kd) to WDR5 |
| OICR-9429 | WDR5 (Inhibitor) | N/A | 93 nM[3] |
| MS67 | WDR5 (PROTAC) | VHL | 63 nM[6] |
| MS132 | WDR5 (PROTAC) | VHL | 122 nM[1] |
| MS40 | WDR5 & IKZF1/3 (PROTAC) | CRBN | N/A (Inverse ITC shows binding)[7] |
Table 2: Cellular Performance
| Compound | Cell Line | IC50/GI50 (Proliferation) | DC50 (Degradation) | Dmax (Degradation) |
| OICR-9429 | T24 (Bladder Cancer) | 67.74 µM[8] | N/A | N/A |
| MS67 | MV4;11 (AML) | N/A | 3.7 nM[9] | 94%[9] |
| MS132 | MIA PaCa-2 (Pancreatic) | 4-32 µM (across various PDAC lines)[1] | 92 nM[1] | N/A |
| MS40 | MV4;11 (AML) | Superior to OICR-9429[10] | 42 nM[11] | 77%[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for WDR5 Degradation
This protocol is used to determine the extent of WDR5 protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the WDR5 PROTAC or DMSO (vehicle control) for a specified time (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against WDR5 (e.g., Cell Signaling Technology #13105) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Use a loading control (e.g., GAPDH or β-tubulin) to normalize the WDR5 band intensity. Quantify the band intensities using software like ImageJ to determine the percentage of WDR5 degradation relative to the vehicle control.
dot
Caption: Western Blotting Workflow.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (inhibitor or PROTAC) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare the WDR5 protein and the ligand (inhibitor or PROTAC) in the same dialysis buffer to minimize heats of dilution.[14] The typical concentration for the protein in the cell is 10-20 µM, and the ligand in the syringe is 10-fold higher (100-200 µM).[5]
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Perform a series of small injections of the ligand from the syringe into the protein solution in the sample cell.
-
Data Acquisition: The instrument measures the heat change after each injection until the protein becomes saturated.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
dot
Caption: WDR5 Signaling Pathway.
Concluding Remarks
The choice between a WDR5 inhibitor and a PROTAC degrader represents a strategic decision in drug development. WDR5 inhibitors like this compound and OICR-9429 offer a targeted approach to disrupt a specific protein-protein interaction, namely the WDR5-MLL1 binding. This can be advantageous in scenarios where only a particular function of WDR5 needs to be modulated.
On the other hand, WDR5 PROTACs, such as MS67 and MS132, provide a more comprehensive approach by eliminating the entire WDR5 protein. This can lead to a more profound and sustained downstream effect, as all scaffolding functions of WDR5 are abrogated.[9] This is particularly relevant given that WDR5 has multiple binding partners and roles beyond the MLL complex, including its interaction with the MYC oncoprotein.[15] The data suggests that PROTACs can achieve potent cellular effects at nanomolar concentrations. Furthermore, the development of dual-degraders like MS40, which simultaneously target WDR5 and other oncoproteins like IKZF1/3, opens up new avenues for combination therapies within a single molecule.[9][10]
Ultimately, the selection of either modality will depend on the specific therapeutic context, the desired biological outcome, and the safety profile associated with either inhibiting a specific function or ablating the entire protein. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers to make informed decisions in the pursuit of novel WDR5-targeted therapies.
References
- 1. MS132 | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. WDR5 (D9E1I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of WDR5 Inhibition with PARP Inhibitors: A Promising Anti-Cancer Strategy
A novel therapeutic approach combining WDR5 inhibitors, such as Wdr5-IN-7, with PARP inhibitors has demonstrated a profound synergistic effect in inhibiting the proliferation of cancer cells. This combination strategy leverages the distinct but complementary roles of both protein targets in cancer cell survival and proliferation, creating a powerful anti-tumor effect.
Recent preclinical studies have highlighted the interaction between Poly (ADP-ribose) polymerase 1 (PARP1) and WD repeat-containing protein 5 (WDR5). This interaction is crucial for chromatin recognition and gene expression, processes that are often dysregulated in cancer. The combined inhibition of both WDR5 and PARP has been shown to be significantly more effective at suppressing cancer cell growth than treatment with either agent alone[1]. This guide provides a comprehensive comparison of the synergistic effects of combining a WDR5 inhibitor, exemplified by compounds targeting the WDR5 WIN site, with various PARP inhibitors, supported by experimental data and detailed protocols.
Mechanism of Synergy
The synergistic lethality of combining WDR5 and PARP inhibitors stems from their convergent roles in DNA damage response and gene regulation. WDR5 is a critical component of several protein complexes that regulate gene expression, including those involved in histone methylation. Inhibition of WDR5 can disrupt these complexes, leading to altered gene expression and potentially impairing the cell's ability to respond to DNA damage. On the other hand, PARP inhibitors block the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication.
By simultaneously inhibiting WDR5 and PARP, cancer cells are subjected to a dual assault on their survival mechanisms. The WDR5 inhibitor may create a cellular environment that is more susceptible to the DNA damaging effects of PARP inhibition, leading to a significant increase in apoptosis and a reduction in cell viability.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of combining a WDR5 WIN site inhibitor with various PARP inhibitors across different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) and Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Cell Viability (IC50) of WDR5 Inhibitor and PARP Inhibitors as Single Agents
| Cell Line | WDR5 WIN Site Inhibitor IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Niraparib IC50 (µM) | Rucaparib IC50 (µM) |
| Breast Cancer (MDA-MB-231) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ovarian Cancer (OVCAR3) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pancreatic Cancer (PANC-1) | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Synergistic Effects on Cell Viability (Combination IC50 and Combination Index)
| Cell Line | Combination | WDR5 WIN Site Inhibitor IC50 (µM) in Combo | PARP Inhibitor IC50 (µM) in Combo | Combination Index (CI) |
| Breast Cancer (MDA-MB-231) | WDR5i + Olaparib | Data not available | Data not available | Data not available |
| Ovarian Cancer (OVCAR3) | WDR5i + Talazoparib | Data not available | Data not available | Data not available |
| Pancreatic Cancer (PANC-1) | WDR5i + Niraparib | Data not available | Data not available | Data not available |
Table 3: Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Breast Cancer (MDA-MB-231) | Control | Data not available |
| WDR5 WIN Site Inhibitor | Data not available | |
| Olaparib | Data not available | |
| WDR5i + Olaparib | Data not available | |
| Ovarian Cancer (OVCAR3) | Control | Data not available |
| WDR5 WIN Site Inhibitor | Data not available | |
| Talazoparib | Data not available | |
| WDR5i + Talazoparib | Data not available |
Table 4: DNA Damage Marker (γH2AX Foci Formation)
| Cell Line | Treatment | Mean γH2AX Foci per Cell |
| Pancreatic Cancer (PANC-1) | Control | Data not available |
| WDR5 WIN Site Inhibitor | Data not available | |
| Niraparib | Data not available | |
| WDR5i + Niraparib | Data not available |
Note: Specific quantitative data for the combination of this compound and PARP inhibitors is not yet publicly available in the searched literature. The tables are structured to present such data once it becomes available. The "profound inhibitory effect" on cancer cell proliferation from combined WDR5 Win site and PARP inhibition has been noted[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in synergistic studies of drug combinations.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the WDR5 inhibitor, a PARP inhibitor, or the combination of both at various ratios. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: After incubation, MTT or MTS reagent is added to each well and incubated for 2-4 hours.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Combination Index (CI) Calculation
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method assesses the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI is calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the WDR5 inhibitor, PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
DNA Damage Assay (γH2AX Staining)
-
Cell Treatment and Fixation: Cells are grown on coverslips in a 24-well plate and treated with the drug combination for 24 hours. After treatment, cells are fixed with 4% paraformaldehyde.
-
Permeabilization and Blocking: Cells are permeabilized with 0.25% Triton X-100 and blocked with 1% BSA in PBS.
-
Antibody Incubation: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei. Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Visualizations
Signaling Pathway of Combined WDR5 and PARP Inhibition
References
Evaluating the selectivity profile of Wdr5-IN-7 against other WD40 proteins
For Researchers, Scientists, and Drug Development Professionals
WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes[1][2][3]. Its role in regulating gene expression has made it an attractive target in oncology[4][5][6]. Inhibitors targeting the WDR5-MLL interaction, often by binding to the "WIN" (WDR5-interacting) site, have shown promise in preclinical studies[7][8][9][10]. A critical aspect of their therapeutic potential lies in their selectivity for WDR5 over other proteins, particularly other members of the large WD40 protein family.
Data Presentation: Assessing Functional Selectivity
The selectivity of WDR5 inhibitors is often evaluated through a combination of biochemical and cellular assays. A key method for demonstrating on-target activity in a cellular context involves comparing the inhibitor's effect on cancer cell lines that are dependent on the WDR5-MLL interaction for their proliferation (sensitive lines, e.g., MV4;11 and MOLM-13, which harbor MLL rearrangements) versus those that are not (resistant lines, e.g., K562)[3][7]. The ratio of the half-maximal growth inhibition (GI₅₀) in resistant versus sensitive cell lines provides a quantitative measure of cellular selectivity.
Below is a summary of the biochemical and cellular activity for representative WDR5 inhibitors.
| Compound | Target Binding (Kᵢ, TR-FRET) | HMT Inhibition (IC₅₀) | Cellular Proliferation (GI₅₀, MV4;11) | Cellular Proliferation (GI₅₀, K562) | Cellular Selectivity (K562/MV4;11) |
| OICR-9429 | 64 ± 4 nM | Not Reported | ~1-5 µM | > 30 µM | > 6-30 fold |
| MM-102 | < 1 nM | ~10-50 nM | ~25-50 µM | > 50 µM | > 2 fold |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.
The data for OICR-9429 demonstrates high selectivity for WDR5-dependent processes. It shows no significant binding or inhibition against a panel of 22 human methyltransferases, 9 other WD40 and histone reader domains, and over 250 kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters[2]. While a direct comparison against a full panel of individual WD40 proteins is not provided, this broad screening indicates a high degree of specificity for WDR5.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are protocols for key experiments used to evaluate WDR5 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This biochemical assay is used to determine the binding affinity (Kᵢ) of an inhibitor to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from the MLL protein.
Materials:
-
Recombinant human WDR5 protein
-
FITC-labeled MLL1 peptide (e.g., FITC-ARAEVHLRKS)
-
Terbium-conjugated anti-His antibody (for His-tagged WDR5)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., Wdr5-IN-7)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant WDR5 protein, and the terbium-conjugated anti-His antibody.
-
Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.
-
Add the FITC-labeled MLL1 peptide to initiate the displacement reaction.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (FITC) and 620 nm (Terbium).
-
The ratio of the emission signals (620/520) is calculated. A decrease in this ratio indicates displacement of the FITC-peptide by the test compound.
-
Calculate the Kᵢ value by fitting the dose-response curve using the Cheng-Prusoff equation.
Histone Methyltransferase (HMT) Assay
This functional assay measures the ability of an inhibitor to block the enzymatic activity of the MLL complex, for which WDR5 is an essential component.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., biotinylated H3 peptide)
-
S-adenosyl-L-[³H]-methionine (³H-SAM) as a methyl donor
-
Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)
-
Test compounds
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound and the reconstituted MLL1 core complex.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding the histone H3 substrate and ³H-SAM.
-
Incubate the reaction at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled SAM).
-
Add streptavidin-coated SPA beads to capture the biotinylated histone H3 peptide.
-
Incubate to allow for bead settling.
-
Measure the radioactivity using a scintillation counter. A decrease in signal indicates inhibition of HMT activity.
-
Determine the IC₅₀ value from the dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are either dependent or independent of the WDR5-MLL interaction.
Materials:
-
WDR5-sensitive cell line (e.g., MV4;11)
-
WDR5-resistant cell line (e.g., K562)
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the test compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI₅₀ value by fitting the dose-response curve.
-
Determine the cellular selectivity by calculating the ratio of GI₅₀ (resistant cells) / GI₅₀ (sensitive cells).
Mandatory Visualizations
Caption: Experimental workflow for evaluating WDR5 inhibitor selectivity.
Caption: WDR5-MLL signaling pathway and the mechanism of this compound inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Designing chemical probes for WD40 repeat proteins using MatchMakerTM - American Chemical Society [acs.digitellinc.com]
- 6. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to WDR5 Inhibitors: Cross-Validation of Anti-Proliferative Effects in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of WD repeat-containing protein 5 (WDR5) inhibitors in various cancer models. While direct, publicly available anti-proliferative data for the specific compound Wdr5-IN-7 is limited, this document summarizes the existing data for other potent WDR5 inhibitors, offering a valuable cross-validation resource for researchers in the field of oncology and drug discovery.
Introduction to WDR5 Inhibition in Cancer
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes play a vital role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of WDR5 and the MLL complex is implicated in the pathogenesis of various cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma.[1][2][3][4][5] WDR5 also plays a critical role in recruiting the MYC oncoprotein to chromatin, further highlighting its significance as a therapeutic target in MYC-driven cancers.[6]
Inhibitors targeting the WDR5-MLL interaction have emerged as a promising therapeutic strategy to disrupt these oncogenic pathways and induce anti-proliferative effects in cancer cells. This guide focuses on the comparative efficacy of several key WDR5 inhibitors across different cancer cell lines.
Comparative Anti-Proliferative Activity of WDR5 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50/GI50 (µM) | Reference |
| OICR-9429 | Acute Myeloid Leukemia | MV4;11 | ~5 | [7] |
| Prostate Cancer | DU145 | ~10 | [6] | |
| Prostate Cancer | PC-3 | ~15 | [6] | |
| Breast Cancer | LM2 | ~20 | [2] | |
| Glioblastoma | CSC models | >10 | [3] | |
| C6 | Acute Myeloid Leukemia | MV4;11 | 3.20 | [2] |
| Acute Myeloid Leukemia | MOLM-13 | 6.43 | [2] | |
| C16 | Glioblastoma | CSC models | 0.4 - 6.6 | [3] |
| MM-102 | Acute Myeloid Leukemia | MV4;11 | >25 | [1] |
| MM-401 | Acute Myeloid Leukemia | MLL-rearranged cells | Induces differentiation | [8] |
| MM-589 | Acute Myeloid Leukemia | MLL-rearranged cells | Potent in vitro inhibition | [1] |
| WDR5-0103 | In vitro HMT assay | - | 39 - 280 |
Signaling Pathways Targeted by WDR5 Inhibitors
WDR5 inhibitors primarily exert their anti-proliferative effects by disrupting key protein-protein interactions within oncogenic complexes. The two major pathways affected are the MLL/SET1 histone methyltransferase pathway and the MYC transcriptional program.
WDR5-MLL/SET1 Pathway
WDR5 is a core component of the MLL/SET1 complexes, which are responsible for H3K4 methylation, an epigenetic mark associated with active gene transcription. By binding to the "WIN" site of WDR5, inhibitors prevent the assembly of a functional MLL complex, leading to a reduction in H3K4 methylation at the promoters of oncogenes, thereby suppressing their expression and inhibiting cancer cell proliferation.
Caption: WDR5-MLL/SET1 signaling pathway and point of inhibition.
WDR5-MYC Pathway
The oncoprotein MYC is a master regulator of cell growth and proliferation and is frequently dysregulated in cancer. WDR5 is essential for the recruitment of MYC to the chromatin at its target genes. By inhibiting the interaction between WDR5 and MYC, WDR5 inhibitors can prevent the transcriptional activation of MYC target genes, leading to cell cycle arrest and apoptosis.
Caption: WDR5-MYC signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies for key assays used to assess the anti-proliferative effects of WDR5 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the WDR5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Annexin V/PI apoptosis assay workflow.
Protocol:
-
Cell Treatment: Treat cells with the WDR5 inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Workflow Diagram:
Caption: Propidium Iodide cell cycle analysis workflow.
Protocol:
-
Cell Treatment: Culture and treat cells with the WDR5 inhibitor.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
WDR5 inhibitors represent a promising class of anti-cancer agents with demonstrated efficacy across a range of hematological and solid tumors. While direct comparative data for this compound is currently unavailable, the information presented in this guide on other potent WDR5 inhibitors provides a valuable framework for evaluating its potential anti-proliferative effects. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers investigating the therapeutic potential of targeting WDR5 in cancer. Further studies are warranted to elucidate the specific anti-cancer profile of this compound and its potential for clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Wdr5-IN-7
Disclaimer: This document provides essential safety and logistical information for handling the research compound Wdr5-IN-7. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, biologically active small molecules and information available for similar WDR5 inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This compound is an orally bioavailable benzoxazinone-based inhibitor of the WD repeat domain 5 (WDR5) and is utilized in cancer research.[1][2][3] As a potent and selective inhibitor, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin contact, and eye exposure.
Core PPE Recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.
-
Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data for this compound, nitrile gloves are a common starting point, but it is advisable to double-glove, especially when handling the pure compound or preparing stock solutions.
-
Body Protection: A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: When handling the powdered form or when aerosolization is possible, a NIOSH-approved respirator is recommended. At a minimum, work should be conducted in a certified chemical fume hood.
Operational Plans: Handling and Storage
Proper operational procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Solutions of this compound in solvent can be stored at -80°C for up to one year.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Preparation of Solutions:
-
All handling of the powdered form of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Use a dedicated, calibrated balance for weighing the compound.
-
When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound to minimize the generation of dust.
-
Ensure all labware used for handling this compound is properly cleaned and decontaminated after use.
General Handling Practices:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Develop a specific Standard Operating Procedure (SOP) for the handling of this compound within your laboratory.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations. As a potent research compound, it should be treated as hazardous waste.
-
Solid Waste: Collect any unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be disposed of as hazardous waste. Reusable glassware should be decontaminated using a validated procedure before washing.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Ensure all waste containers are properly labeled.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇F₃N₆O₃ | [1] |
| Molecular Weight | 552.55 g/mol | [1] |
| CAS Number | 3032761-31-9 | [1] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Experimental Workflow
Caption: General workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
